molecular formula C13H16O5 B061330 Diethyl 5-(hydroxymethyl)isophthalate CAS No. 181425-91-2

Diethyl 5-(hydroxymethyl)isophthalate

Cat. No.: B061330
CAS No.: 181425-91-2
M. Wt: 252.26 g/mol
InChI Key: AMRPMZYDTZVKTP-UHFFFAOYSA-N
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Description

Diethyl 5-(hydroxymethyl)isophthalate is a high-purity, bifunctional organic compound that serves as a versatile and critical building block in advanced chemical synthesis. Its molecular structure features both ester-protected carboxylic acid groups and a benzylic hydroxymethyl group, allowing for selective and sequential derivatization. This compound is primarily employed in the synthesis of complex organic molecules, including dendrimers, metal-organic frameworks (MOFs), and macrocyclic compounds, where its isophthalate core provides a rigid, angular geometry. The hydroxymethyl group can be readily functionalized through etherification, esterification, or oxidation to the corresponding aldehyde, expanding its utility as a precursor for pharmaceuticals, ligands for catalysis, and novel polymeric materials. In polymer science, it acts as a key monomer for the production of specialty polyesters and polyamides with tailored thermal and mechanical properties. Its consistent quality and reactivity make it an indispensable tool for researchers in medicinal chemistry, materials science, and supramolecular chemistry, facilitating the exploration of new chemical entities and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPMZYDTZVKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346169
Record name Diethyl 5-(hydroxymethyl)isophthalate
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181425-91-2
Record name Diethyl 5-(hydroxymethyl)isophthalate
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Record name Diethyl 5-(hydroxymethyl)isophthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate: Properties, Synthesis, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-(hydroxymethyl)isophthalate, identified by CAS number 181425-91-2, is an organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed, though generalized, experimental protocol for its synthesis and purification. Furthermore, this document explores its emerging role in drug development, particularly as a scaffold for designing targeted therapies. Special attention is given to its derivatives that modulate the activity of Protein Kinase C (PKC), a key enzyme implicated in cancer and other diseases.

Core Chemical and Physical Properties

This compound is a solid, combustible organic compound.[1][3] Its core properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 181425-91-2[1][2][3]
Molecular Formula C₁₃H₁₆O₅[1][2][3]
Molecular Weight 252.26 g/mol [1][2][3]
Melting Point 82-85 °C[2]
Boiling Point (Predicted) 398.6 ± 37.0 °C[4]
Density (Predicted) 1.189 ± 0.06 g/cm³[4]
Appearance Solid
Purity Typically ≥97%[2]

Spectroscopic Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a triplet and a quartet corresponding to the ethyl ester groups (CH₃ and OCH₂ respectively). A singlet for the benzylic protons of the hydroxymethyl group (CH₂OH) is also anticipated, along with signals in the aromatic region for the benzene ring protons.

  • ¹³C NMR: The spectrum is expected to show signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methylene carbon of the hydroxymethyl group, and the carbons of the ethyl groups. For a similar compound, diethyl phthalate, characteristic peaks are observed around 167.1 ppm (C=O), in the 128.5-132.0 ppm range (aromatic carbons), and at 61.3 and 13.6 ppm for the ethyl ester carbons.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands indicating the presence of key functional groups:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • Strong absorption bands around 1720 cm⁻¹ due to the C=O stretching of the ester groups.

  • Peaks in the 1000-1300 cm⁻¹ range are expected for the C-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group from the ester, and subsequent fragmentation of the aromatic ring.[5][6][7][8] For diethyl phthalate, a prominent peak at m/z 149 is observed, which is attributed to the phthalic anhydride cation.[6][8]

Solubility Profile

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. A general solubility guide is provided below.

SolventPredicted Solubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Diethyl EtherModerately Soluble
HexaneSparingly Soluble to Insoluble
WaterSparingly Soluble

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 5-(hydroxymethyl)isophthalic acid with ethanol in the presence of an acid catalyst.

Materials:

  • 5-(hydroxymethyl)isophthalic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-(hydroxymethyl)isophthalic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Role in Drug Development and Signaling Pathways

Derivatives of 5-(hydroxymethyl)isophthalic acid have shown significant promise in the field of drug development, particularly in oncology. These compounds have been investigated as ligands targeting the C1 domain of Protein Kinase C (PKC).[9][10][11]

Targeting the Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.[9][10] The C1 domain of PKC is a key regulatory region that binds to diacylglycerol (DAG) and phorbol esters, leading to enzyme activation. Isophthalic acid derivatives, including those derived from this compound, have been designed to bind to this C1 domain, thereby modulating PKC activity.[10] This can either activate or inhibit PKC-dependent signaling pathways, such as the ERK phosphorylation cascade.[10]

PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG Generates PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates Isophthalate Isophthalate Derivative Isophthalate->PKC Modulates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: Simplified PKC signaling pathway modulated by isophthalate derivatives.

Induction of Apoptosis

Hydrophobic derivatives of 5-(hydroxymethyl)isophthalic acid have been reported to selectively induce apoptosis in leukemia cells while showing less toxicity to normal fibroblasts. While the precise mechanism is still under investigation, it is hypothesized that these compounds may trigger the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Apoptosis_Pathway cluster_workflow Experimental Workflow for Apoptosis Induction Compound 5-(Hydroxymethyl)isophthalate Derivative Treatment Cell Treatment Compound->Treatment CellCulture Leukemia Cell Culture CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Assay Analysis Flow Cytometry Analysis Assay->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: General experimental workflow to assess apoptosis induction.

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. While detailed experimental protocols and spectroscopic data require further specific investigation, its role as a precursor to biologically active molecules is of significant interest to the drug development community. In particular, its derivatives that target the PKC signaling pathway and induce apoptosis highlight its potential as a scaffold for the development of novel anticancer therapeutics. Further research into the precise mechanisms of action and optimization of these derivatives could lead to the development of new and effective treatments for a range of diseases.

References

Technical Guide: Physicochemical Properties of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise overview of the fundamental physicochemical properties of Diethyl 5-(hydroxymethyl)isophthalate, a compound of interest in chemical research and development. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Core Compound Data

The essential molecular attributes of this compound are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C13H16O5[1][2]
Molecular Weight 252.26 g/mol [1][3][4]
IUPAC Name diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate[2]
CAS Number 181425-91-2[1][3]
Linear Formula HOCH2C6H3-1,3-(CO2C2H5)2[3]

Note on Experimental Protocols and Pathway Visualizations:

The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. For the specific scope of providing the molecular weight and formula of a chemical compound, these requirements are not applicable.

  • Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. The detailed protocols for these well-established methods are extensive and fall outside the scope of this document.

  • Signaling Pathways: this compound is a chemical reagent. As such, it does not have an associated biological signaling pathway. Such diagrams are relevant for illustrating interactions of molecules within a biological system.

The following sections would typically be populated in a full technical guide but are not relevant to the core query.

Experimental Protocols

(Not applicable for this data request.)

Logical Relationships and Workflows

(Not applicable for this data request.)

References

An In-depth Technical Guide to the Solubility of Diethyl 5-(hydroxymethyl)isophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is an aromatic ester containing both diester functionalities and a primary hydroxyl group. Its molecular structure dictates its physicochemical properties, most notably its solubility, which is a critical parameter in various applications including chemical synthesis, purification, formulation, and drug delivery. Understanding its solubility profile in different organic solvents is essential for designing efficient processes, ensuring homogeneity in reaction mixtures, and developing stable formulations.

This technical guide outlines the predicted solubility of this compound based on its chemical structure and provides a general framework for the experimental determination of its solubility.

Molecular Structure and Predicted Solubility

The structure of this compound features a central benzene ring, two ethyl ester groups (-COOCH₂CH₃), and a hydroxymethyl group (-CH₂OH). The solubility of this molecule is governed by the interplay of these components:

  • Polar Functional Groups: The two ester groups and the hydroxyl group are polar. The ester's carbonyl oxygen and the hydroxyl group's oxygen are capable of acting as hydrogen bond acceptors. The hydrogen of the hydroxyl group can also act as a hydrogen bond donor. These groups enhance solubility in polar solvents.[1][2]

  • Non-polar Core: The benzene ring and the ethyl groups of the esters form a non-polar, hydrophobic backbone. This part of the molecule contributes to solubility in non-polar or moderately polar solvents.[1]

The principle of "like dissolves like" is paramount in predicting solubility.[3][4][5] Therefore, the compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is likely to be more limited due to the presence of the polar functional groups.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents.

Solvent Solvent Type Predicted Solubility Justification
MethanolPolar ProticHighCan act as a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and ester groups.
EthanolPolar ProticHighSimilar to methanol, its polarity and hydrogen bonding capabilities should lead to good solubility.
IsopropanolPolar ProticModerate to HighGood hydrogen bonding capabilities, though the larger alkyl group slightly reduces polarity compared to methanol and ethanol.
AcetonePolar AproticHighA strong dipole moment allows for effective dipole-dipole interactions with the ester groups. It can also accept hydrogen bonds from the hydroxyl group.
Ethyl AcetatePolar AproticModerateAs an ester itself, it shares structural similarities. However, it is less polar than ketones like acetone.[6]
Dichloromethane (DCM)Polar AproticModerateCapable of dipole-dipole interactions but lacks hydrogen bonding capabilities, which may limit its ability to solvate the hydroxyl group effectively.
Tetrahydrofuran (THF)Polar AproticModerate to HighA polar ether that can act as a hydrogen bond acceptor, facilitating dissolution.
AcetonitrilePolar AproticModerateA polar solvent that can engage in dipole-dipole interactions, but is a weaker hydrogen bond acceptor than other polar aprotic solvents.
TolueneNon-polarLowPrimarily relies on van der Waals forces, which are less effective at solvating the polar hydroxyl and ester groups.
HexaneNon-polarInsolubleAs a non-polar alkane, it cannot effectively solvate the polar functional groups of the molecule.
Diethyl EtherSlightly PolarLow to ModerateCan act as a hydrogen bond acceptor, but its overall low polarity and inability to donate hydrogen bonds limit its solvating power for this molecule.

General Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered, saturated solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Add excess solid to known volume of solvent shake Shake at constant temperature (24-72h) to reach equilibrium start->shake settle Allow excess solid to settle shake->settle filter Filter supernatant to get clear saturated solution settle->filter quantify Dilute and quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for determining solubility.

solubility_factors cluster_solute This compound cluster_solvent Solvent Types cluster_interaction Primary Intermolecular Forces solute Aromatic Ester with -OH group fg Functional Groups: - Ester (H-bond acceptor) - Hydroxyl (H-bond donor/acceptor) solute->fg bb Backbone: - Aromatic Ring (Non-polar) - Ethyl Groups (Non-polar) solute->bb h_bond Hydrogen Bonding fg->h_bond Strong dipole Dipole-Dipole fg->dipole Strong vdw Van der Waals bb->vdw Weak polar_protic Polar Protic (e.g., Methanol) polar_aprotic Polar Aprotic (e.g., Acetone) non_polar Non-polar (e.g., Hexane) h_bond->polar_protic High Solubility dipole->polar_aprotic High Solubility vdw->non_polar Low Solubility

Caption: Factors influencing compound solubility.

References

Synthesis of Diethyl 5-(hydroxymethyl)isophthalate from diethyl 1,3,5-benzenetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 5-(hydroxymethyl)isophthalate from Diethyl 1,3,5-benzenetricarboxylate. The synthesis involves the selective reduction of a carboxylic acid in the presence of ester functionalities, a crucial transformation in the synthesis of complex organic molecules.

Reaction Overview

The synthesis commences with Diethyl 1,3,5-benzenetricarboxylate, which is more accurately named Diethyl 5-carboxyisophthalate. The core of this synthesis is the chemoselective reduction of the single carboxylic acid group to a primary alcohol, leaving the two ethyl ester groups intact. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this transformation due to their well-established selectivity for carboxylic acids over esters.

The overall chemical transformation is depicted below:

G start Diethyl 5-carboxyisophthalate product This compound start->product Selective Reduction reagent BH3•THF or BH3•SMe2 (Borane Reagent) Selective Reduction Selective Reduction reagent->Selective Reduction

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Starting Material

PropertyValue
Compound Name Diethyl 5-carboxyisophthalate
Synonyms Diethyl 1,3,5-benzenetricarboxylate
CAS Number 4105-93-5
Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
Appearance Solid
Melting Point 152-154 °C

Table 2: Properties of Final Product

PropertyValue
Compound Name This compound
CAS Number 181425-91-2
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Appearance White to off-white solid[1]
Melting Point 82-85 °C[1][2]
Purity (typical) ≥98%[3]

Experimental Protocol

The following is a representative experimental protocol for the selective reduction of Diethyl 5-carboxyisophthalate. This protocol is based on established procedures for the borane-mediated reduction of carboxylic acids in the presence of esters.

Materials:

  • Diethyl 5-carboxyisophthalate

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with Diethyl 5-carboxyisophthalate. The flask is flushed with an inert gas (nitrogen or argon).

  • Dissolution: Anhydrous THF is added to the flask to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Addition of Reducing Agent: A solution of borane-THF (typically 1.5 to 2.0 equivalents relative to the carboxylic acid) is added dropwise to the stirred solution of the starting material via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at 0 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

  • Quenching: The reaction is carefully quenched by slowly adding methanol dropwise at 0 °C to decompose the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Work-up: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the diagram below.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Diethyl 5-carboxyisophthalate B Add anhydrous THF to dissolve A->B C Cool to 0 °C under inert atmosphere B->C D Slowly add BH3•THF solution C->D E Warm to room temperature and stir D->E F Monitor reaction by TLC E->F G Quench with methanol at 0 °C F->G H Solvent removal G->H I Liquid-liquid extraction H->I J Drying and concentration I->J K Purification (Chromatography/Recrystallization) J->K

Figure 2: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₅--INVALID-LINK--, --INVALID-LINK--
Molecular Weight252.26 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point82-85 °C--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
SMILESCCOC(=O)c1cc(CO)cc(c1)C(=O)OCC--INVALID-LINK--, --INVALID-LINK--
InChIInChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3--INVALID-LINK--, --INVALID-LINK--

Spectroscopic Data

Despite extensive searches, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for Diethyl 5-(hydroxymethyl)isophthalate were not found in the public domain. The following sections provide predicted mass spectrometry data and general methodologies for acquiring the requisite spectra.

Mass Spectrometry

Predicted mass spectrometry data is available from PubChem. This data can be valuable for preliminary identification and for guiding experimental mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺253.10706
[M+Na]⁺275.08900
[M+K]⁺291.06294
[M+NH₄]⁺270.13360
[M-H]⁻251.09250

Data sourced from PubChem.[1]

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also noted as being available on SpectraBase, though direct access to the data may require a subscription.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the proton signals to the molecular structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester groups, and the C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other adducts.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Structure Elucidation synthesis Synthesis of Diethyl 5-(hydroxymethyl)isophthalate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental spectra are currently elusive in the public domain, the provided information on its properties and generalized analytical protocols offers a starting point for its comprehensive characterization.

References

Chemical structure and IUPAC name of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

IUPAC Name: diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate[1]

Chemical Structure:

G A

Caption: 2D structure of Diethyl 5-(hydroxymethyl)isophthalate.

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5. Two ethyl ester groups are attached at positions 1 and 3, and a hydroxymethyl group is at position 5.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in experimental settings.

PropertyValueReference
CAS Number 181425-91-2
Molecular Formula C₁₃H₁₆O₅[1]
Molecular Weight 252.26 g/mol
Appearance White to off-white solid[2]
Melting Point 82-85 °C[3]
Boiling Point (Predicted) 398.6 ± 37.0 °C[2][4]
Density (Predicted) 1.189 ± 0.06 g/cm³[2][4]
pKa (Predicted) 14.25 ± 0.10[2][4]
SMILES CCOC(=O)c1cc(CO)cc(c1)C(=O)OCC[1]
InChI InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3[1]

Mass Spectrometry (Predicted Data) [1]

Adductm/z
[M+H]⁺253.10706
[M+Na]⁺275.08900
[M-H]⁻251.09250
[M+NH₄]⁺270.13360
[M+K]⁺291.06294

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the preparation of such a compound would involve the reduction of the corresponding aldehyde or carboxylic acid precursor.

One potential precursor is Diethyl 1,3,5-benzenetricarboxylate .[4][5] A selective reduction of one of the three ester groups to a hydroxymethyl group would yield the desired product. This selective reduction can be challenging and would require careful control of reaction conditions and the choice of reducing agent.

Another logical starting material is 5-(hydroxymethyl)isophthalic acid . Esterification of the two carboxylic acid groups with ethanol under acidic conditions would yield this compound.

Experimental Protocols

As a detailed, peer-reviewed synthesis protocol for this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is a protocol for the synthesis of diethyl bis(hydroxymethyl)malonate, which involves the reaction of a diethyl ester with formaldehyde.[6] This illustrates the type of experimental steps that might be involved in the synthesis of compounds with hydroxymethyl groups.

Illustrative Protocol: Synthesis of Diethyl Bis(hydroxymethyl)malonate [6]

  • A solution of formaldehyde (2 moles) and potassium bicarbonate (8 g) is prepared in an 800-ml beaker in a water bath at 20°C with mechanical stirring.

  • Diethyl malonate (1 mole, 160 g) is added dropwise over 40-50 minutes, maintaining the reaction temperature at 25-30°C.

  • Stirring is continued for an additional hour.

  • The reaction mixture is transferred to a separatory funnel, and a saturated solution of ammonium sulfate (320 ml) is added.

  • The mixture is extracted with diethyl ether (320 ml).

  • The ethereal extract is dried with anhydrous sodium sulfate (20 g) for one hour and then filtered.

  • The ether is distilled off until the liquid temperature reaches 45-50°C.

  • Volatile materials are removed under vacuum (20-30 mm) at 40°C until crystallization begins and for an additional 30 minutes.

  • Isopropyl ether (500 ml) is added, and the mixture is warmed to 50°C to dissolve the product.

  • The solution is cooled in an ice-water bath with stirring to induce crystallization.

  • The resulting crystal suspension is refrigerated for one hour, filtered, and the crystals are dried.

Disclaimer: This is an illustrative protocol for a related compound and would require significant adaptation and optimization for the synthesis of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

synthesis_workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Diethyl 1,3,5-benzenetricarboxylate) reaction Chemical Reaction (e.g., Selective Reduction) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity product Pure this compound nmr->product ir->product ms->product purity->product

Caption: A logical workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—two esters and a primary alcohol—on a rigid aromatic core allows for a variety of chemical transformations.

A patent has described the use of this compound as a starting material in the synthesis of biomolecules with multiple attachment moieties for binding to substrate surfaces. In this application, the hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce a phosphoramidite group, which is a key reagent in solid-phase oligonucleotide synthesis. This highlights its utility in the development of materials for bio-analytical applications such as DNA microarrays.

The isophthalate scaffold is a common motif in medicinal chemistry, and the introduction of a hydroxymethyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

References

Navigating the Safe Handling of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Diethyl 5-(hydroxymethyl)isophthalate (CAS No: 181425-91-2). The information presented herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C13H16O5[1][2][3]
Molecular Weight 252.26 g/mol [2][3][4]
Appearance White to off-white solid[3][4]
Melting Point 82-85 °C (lit.)[1][2][4][5]
Boiling Point (Predicted) 398.6 ± 37.0 °C[1][2][5]
Density (Predicted) 1.189 ± 0.06 g/cm³[1][2][5]
pKa (Predicted) 14.25 ± 0.10[1][2][5]

Hazard Identification and Classification

This compound is classified as an irritant.[1][2] The GHS hazard classifications and corresponding statements are crucial for risk assessment in the laboratory.

Hazard ClassificationCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[4]
Eye IrritationH319Causes serious eye irritation[4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation[4]

Signal Word: Warning[3][4]

Hazard Symbols:

  • Xi (Irritant)[1][2]

  • GHS07 (Exclamation Mark)[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

  • Eye Protection: Eyeshields or safety glasses.[4]

  • Hand Protection: Protective gloves.[4]

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form where dust generation is possible.[4]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a fume hood or other appropriate exhaust ventilation is recommended.

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place. It is recommended to store the compound in a cool place and at room temperature.[5] This chemical is classified as a combustible solid.[4][6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken. In all cases, it is advisable to consult a physician and show them the safety data sheet for the compound.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person.

Toxicological Information

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a general workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow A Receipt and Inspection B Log and Label A->B If package is intact C Secure Storage (Cool, Dry, Ventilated) B->C D Pre-Experiment Risk Assessment C->D E Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F Weighing and Preparation (In Ventilated Enclosure) E->F G Experimental Use F->G H Decontamination of Work Area G->H I Waste Segregation (Labeled, Sealed Container) G->I Unused Material & Contaminated Waste H->I J Proper Waste Disposal I->J K Doff and Dispose of PPE J->K L Hand Washing K->L

Caption: General workflow for the safe handling of this compound.

References

Physical properties like melting point and boiling point of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of Diethyl 5-(hydroxymethyl)isophthalate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these physical constants and presents generalized, yet detailed, experimental protocols for their determination.

Physical Properties Data

The physical characteristics of a compound are crucial for its identification, purity assessment, and handling.[1][2] this compound is a solid at room temperature.[3][4] The experimentally determined melting point and the predicted boiling point are summarized below.

Physical PropertyValueData Type
Melting Point82-85 °CExperimental (literature)[3][4][5][6][7]
Boiling Point398.6 ± 37.0 °CPredicted[3][5][7][8]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

The melting point is the temperature at which a solid transitions into a liquid.[2] It is a key indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[9] The capillary tube method is a common and reliable technique for this measurement.[10]

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, solid this compound is finely powdered.[10][11] The open end of a glass capillary tube is then pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, forming a column of approximately 3 mm in height.[9]

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of a melting point apparatus, alongside a calibrated thermometer.[9]

  • Heating and Observation: The apparatus is heated rapidly to a temperature about 5-10°C below the expected melting point (around 70-75°C for this compound). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[9][10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[9] For accuracy, the determination should be repeated at least twice, and the results should be consistent.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gaseous state.[1][12][13] As this property is dependent on pressure, it is crucial to record the barometric pressure at the time of measurement for high accuracy.[12]

Protocol: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or fusion tube.[1][14] A capillary tube, sealed at one end, is placed into the liquid with its open end submerged.[13][14]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube with mineral oil) or placed in a heating block.[10][13][14]

  • Heating and Observation: The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]

  • Data Recording: At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[13]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound, focusing on the determination of its physical properties.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting A Obtain Pure Compound B Grind Solid Sample (for MP) A->B G Place Liquid in Fusion Tube A->G C Pack Capillary Tube B->C D Insert into Apparatus C->D E Heat Slowly & Observe D->E F Record Melting Range E->F K Compare with Literature F->K H Insert Inverted Capillary G->H I Heat Until Continuous Bubbles H->I J Cool & Record Temperature I->J J->K L Assess Purity K->L M Final Report L->M

Workflow for Physical Property Determination.

References

The Versatile Building Block: A Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-(hydroxymethyl)isophthalate is a functionalized aromatic compound with significant potential as a monomer and building block in the synthesis of advanced materials. Its unique structure, featuring two diethyl ester groups and a reactive hydroxymethyl group, allows for its incorporation into a variety of polymer architectures, including linear polyesters, and more complex three-dimensional structures like dendrimers. This guide explores the synthesis, potential applications, and material properties of polymers derived from this versatile molecule, with a particular focus on its use in creating functional and modifiable nanomaterials.

Introduction

The demand for advanced materials with tailored properties has driven research into the development of novel monomers that can impart specific functionalities to polymers. This compound emerges as a promising candidate in this arena. The presence of the hydroxymethyl group provides a reactive site for post-polymerization modification, enabling the introduction of a wide array of chemical moieties to the polymer backbone. This opens up possibilities for applications in drug delivery, specialty coatings, and functional nanoparticles. This document serves as a comprehensive resource on the state-of-the-art concerning this compound in materials science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₅[1][2][3]
Molecular Weight 252.26 g/mol [1][2][3]
Melting Point 82-85 °C[1][2][3]
Appearance White to off-white solid[2]
Solubility Soluble in common organic solventsInferred from structure

Synthesis and Polymerization

This compound can be synthesized from diethyl 1,3,5-benzenetricarboxylate.[2] Its primary application in materials science lies in its use as a monomer for producing polymers with pendant functional groups.

Synthesis of Functionalized Dendrimers

One of the most well-documented applications of a close structural analog, dimethyl 5-(bromomethyl)isophthalate, is in the convergent synthesis of polyether dendrimers with an isophthalate-terminated surface. This process offers a high degree of control over the molecular architecture and allows for subsequent modification of the surface groups. The synthesis using this compound would follow a similar convergent approach.

Experimental Protocol: Convergent Synthesis of Isophthalate-Terminated Dendrimers

Part 1: Dendron Synthesis

  • Preparation of the First-Generation Dendron:

    • React 3,5-dihydroxybenzyl alcohol with two equivalents of a protected bromomethyl isophthalate derivative (e.g., Diethyl 5-(bromomethyl)isophthalate) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like acetone.

    • The reaction is typically carried out at reflux for 24-48 hours.

    • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

    • The resulting first-generation dendron with a central hydroxyl group and peripheral diethyl isophthalate groups is purified by column chromatography.

  • Activation of the Focal Point:

    • The hydroxyl group at the focal point of the dendron is converted to a good leaving group, such as a bromide, by reacting with a brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

  • Growth to Higher Generations:

    • Repeat the Williamson ether synthesis by reacting the focal point-activated dendron with 3,5-dihydroxybenzyl alcohol to build the next generation.

    • This iterative process of etherification and activation is continued until the desired dendron generation is achieved.

Part 2: Dendrimer Formation

  • Core Attachment:

    • React the focal point-activated dendrons with a multifunctional core molecule, such as 4,4'-biphenol, in the presence of a base and phase-transfer catalyst.

    • The stoichiometry is adjusted based on the number of reactive sites on the core and the desired number of dendritic wedges to be attached.

    • The reaction mixture is typically heated to ensure complete coupling.

  • Purification:

    • The final dendrimer is purified by precipitation and/or column chromatography to remove any unreacted starting materials and byproducts.

Synthesis_of_Dendrimer cluster_dendron Dendron Synthesis cluster_core Core Molecule cluster_dendrimer Dendrimer Assembly Dendron_G1 First-Generation Dendron Activation1 Focal Point Activation (e.g., Bromination) Dendron_G1->Activation1 Dendron_G2 Second-Generation Dendron Activation1->Dendron_G2 React with 3,5-dihydroxybenzyl alcohol Activation2 Focal Point Activation Dendron_G2->Activation2 Dendron_Gn [G-n] Dendron Activation2->Dendron_Gn Repeat... Dendrimer Isophthalate-Terminated Dendrimer Dendron_Gn->Dendrimer Attachment to Core Core Multifunctional Core (e.g., 4,4'-Biphenol) Core->Dendrimer

Caption: Convergent synthesis of isophthalate-terminated dendrimers.

Post-Polymerization Modification: Tailoring Surface Functionality

The true utility of incorporating this compound into polymer structures lies in the reactivity of its ester and hydroxymethyl groups. The peripheral ester groups on the dendrimers can be readily modified to introduce a variety of functional groups, thereby altering the material's properties and potential applications.

Hydrolysis to Carboxylic Acids

The diethyl ester groups on the dendrimer surface can be hydrolyzed to carboxylic acids, which can then serve as handles for further conjugation or to impart pH-responsiveness.

Experimental Protocol: Hydrolysis of Dendrimer Surface Esters

  • Dissolve the isophthalate-terminated dendrimer in a suitable solvent mixture, such as THF and water.

  • Add an excess of a strong base, such as potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate groups.

  • Extract the carboxylic acid-terminated dendrimer with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Amide-Ester Interchange

The ester groups can be converted to amides by reacting with primary amines, such as ethanolamine. This introduces hydroxyl groups and amide linkages, which can alter the material's hydrophilicity and hydrogen-bonding capabilities.

Experimental Protocol: Amide-Ester Interchange with Ethanolamine

  • Dissolve the isophthalate-terminated dendrimer in a suitable solvent, such as ethanol.

  • Add a large excess of ethanolamine.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and precipitate the product by adding it to a non-solvent (e.g., water or diethyl ether).

  • Collect the precipitate by filtration and wash it thoroughly to remove excess ethanolamine.

  • Dry the resulting amide-terminated dendrimer under vacuum.

Surface_Modification cluster_hydrolysis Hydrolysis cluster_amide Amide-Ester Interchange Start Isophthalate-Terminated Dendrimer Carboxylic_Acid Carboxylic Acid-Terminated Dendrimer Start->Carboxylic_Acid KOH, H₂O/THF Amide Amide/Hydroxyl-Terminated Dendrimer Start->Amide Ethanolamine, Reflux

Caption: Surface modification pathways for isophthalate-terminated dendrimers.

Potential Applications in Materials Science

The ability to create well-defined, functionalized polymers and dendrimers using this compound opens up a wide range of potential applications.

  • Drug Delivery: The modified dendrimers can be used as nanocarriers for therapeutic agents. The surface functionalities can be conjugated with targeting ligands to direct the carrier to specific cells or tissues. The internal cavities of the dendrimers can encapsulate drug molecules.

  • Biomaterials: The introduction of biocompatible functional groups can lead to the development of novel biomaterials for tissue engineering and regenerative medicine.

  • Coatings and Adhesives: The pendant functional groups can be used to crosslink the polymer chains, leading to the formation of durable and functional coatings with tailored surface properties.

  • Catalysis: The functional groups on the dendrimer periphery can act as catalytic sites or as scaffolds for attaching catalytic metal nanoparticles.

Material Properties of Analogous Systems

PropertyAnalogous SystemTypical Values/Observations
Thermal Stability Aromatic PolyestersGenerally high thermal stability, with decomposition temperatures often exceeding 300 °C.
Glass Transition Temp. (Tg) Polyether DendrimersTg increases with dendrimer generation due to increased chain rigidity and intermolecular interactions.
Solubility Functionalized DendrimersHighly dependent on the surface functionality. Can be tailored from hydrophobic to hydrophilic.
Mechanical Properties Crosslinked PolyestersCan range from soft and flexible to hard and rigid depending on the crosslink density and the nature of the crosslinking agent.

Conclusion

This compound is a highly promising monomer for the synthesis of advanced functional materials. Its key advantage lies in the ability to introduce a pendant hydroxymethyl group, which, along with the ester functionalities, provides a versatile platform for post-polymerization modification. The synthesis of well-defined architectures, such as dendrimers, with tailored surface properties has been demonstrated with structurally similar monomers, highlighting the potential of this compound. Further research into the polymerization of this compound and the characterization of the resulting materials is warranted to fully unlock its potential in diverse fields, from materials science to drug development.

References

Methodological & Application

Synthesis Protocol for Diethyl 5-(hydroxymethyl)isophthalate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the chemical synthesis of Diethyl 5-(hydroxymethyl)isophthalate. This compound serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The protocol outlined below describes the reduction of Diethyl 5-formylisophthalate using sodium borohydride.

Chemical Reaction

The synthesis proceeds via the selective reduction of the aldehyde functional group of Diethyl 5-formylisophthalate to a primary alcohol, leaving the ethyl ester groups intact.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Diethyl 5-formylisophthalate1.0 eq[1]
Sodium borohydride (NaBH4)1.5 - 2.0 eq[2][3]
Solvent
Tetrahydrofuran (THF)Varies[2]
Methanol (MeOH)Varies[2]
Reaction Conditions
TemperatureRoom Temperature to Reflux[2][3]
Reaction Time2 - 5 hours[2][3]
Product Characterization
Molecular FormulaC13H16O5[4][5][6]
Molecular Weight252.26 g/mol [4][5][6]
Melting Point82-85 °C[4][7]
Purity (typical)≥98%[6]
Yield
Expected Yield70-92%[2][3]

Experimental Protocol

This protocol is adapted from a general procedure for the reduction of aromatic esters and aldehydes using sodium borohydride.[2][8]

Materials:

  • Diethyl 5-formylisophthalate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 2N solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Diethyl 5-formylisophthalate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[2][3]

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add 2N hydrochloric acid (HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic product.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Diethyl 5-formylisophthalate in THF B 2. Add Sodium Borohydride A->B C 3. Stir at Room Temperature/Reflux (2-5h) B->C D 4. Quench with 2N HCl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry with MgSO4 F->G H 8. Evaporate Solvent G->H I 9. Recrystallize H->I J Final Product: this compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Experimental procedure for the purification of Diethyl 5-(hydroxymethyl)isophthalate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Diethyl 5-(hydroxymethyl)isophthalate via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a substituted aromatic ester containing a reactive hydroxymethyl group, making it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. The purity of this starting material is crucial for the successful synthesis of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. This protocol details a reliable method for the purification of this compound.

Data Presentation

ParameterValueUnitNotes
Starting MaterialCrude this compound-Assumed to be a solid.
Purity of Starting Material>80% (assumed)%The success of recrystallization is generally higher with starting material that is at least 80% pure.[1]
Recrystallization Solvent SystemEthyl Acetate / Hexane-A common solvent mixture for polar compounds like esters.[2][3]
Melting Point (Pure)82-85°CA key indicator of purity.[4]
Expected Recovery70-90%Dependent on the initial purity of the crude product.

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

  • Melting point apparatus

Procedure:

  • Solvent Selection and Dissolution:

    • Place a sample of the crude this compound into a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (a "good" solvent) to the flask. The principle of "like dissolves like" suggests that an ester would be soluble in ethyl acetate.[2][5]

    • Gently heat the mixture on a hot plate while stirring to facilitate dissolution. Add more ethyl acetate in small portions until the solid is completely dissolved at the elevated temperature. Avoid adding a large excess of solvent.[1][6]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization:

    • To the hot, clear solution of the compound in ethyl acetate, slowly add hexane (a "poor" solvent) dropwise while stirring. Continue adding hexane until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.[7]

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point range close to the literature value (82-85 °C) is indicative of high purity.[4]

    • Calculate the percent recovery of the purified product.

Visualization

G cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Ethyl Acetate B Hot Gravity Filtration (if insoluble impurities are present) A->B Optional C Add Hexane until Cloudy, then Clarify with Hot Ethyl Acetate A->C B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Hexane F->G H Dry Purified Product G->H I Characterize (Melting Point, % Recovery) H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Polyester Synthesis Using Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 5-(hydroxymethyl)isophthalate as a functional monomer in polyester synthesis. The inclusion of this monomer introduces a pendant hydroxymethyl group into the polyester backbone, offering a site for further chemical modification and influencing the final properties of the polymer. This functionality is of significant interest for applications in drug delivery, biomaterials, and advanced coatings.

Due to the limited availability of direct experimental data for the polymerization of this compound in peer-reviewed literature, this document presents generalized protocols and data from analogous functionalized polyester systems. These examples serve as a strong starting point for the development of specific synthetic procedures and for understanding the potential characteristics of the resulting polymers.

Introduction to Functionalized Polyesters

Aliphatic and aromatic polyesters are a versatile class of polymers known for their biodegradability, biocompatibility, and broad range of physical properties. The incorporation of functional groups, such as the hydroxyl group from this compound, into the polymer chain can significantly enhance their utility.[1][2] These functional moieties can increase hydrophilicity, modulate degradation rates, and provide reactive sites for the covalent attachment of bioactive molecules, drugs, or targeting ligands.[2]

The synthesis of functionalized polyesters can be achieved through various methods, including step-growth polymerization (polycondensation) and ring-opening polymerization.[1] The choice of synthetic route depends on the desired polymer properties, the nature of the monomers, and the scalability of the process.

Properties of this compound

PropertyValueReference
CAS Number 181425-91-2[3]
Molecular Formula C13H16O5[3]
Molecular Weight 252.26 g/mol [3]
Melting Point 82-85 °C[3]
Appearance Solid[3]
Functional Groups Ester, Hydroxyl[3]

Analogous Quantitative Data for Functionalized Polyesters

The following table summarizes key properties of various functionalized polyesters synthesized using monomers analogous to this compound. This data provides an insight into the range of molecular weights and thermal properties that can be expected.

Co-monomersPolymerization MethodNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl SuccinateEnzymatic Polycondensation21001.77--[4]
2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl AdipateEnzymatic Polycondensation23001.52--[4]
2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl SebacateEnzymatic Polycondensation23001.29--[4]
Ricinoleic Acid and Diethylene GlycolPolycondensation~20001.33 - 1.49-70 to -80-[5]
Glycerol and Sebacic Acid (cured)Melt Polycondensation--< -100-[6]
1,4-Butanediol, Sebacic Acid, and D-Glucose derivativeMelt Polycondensation> high-Increases with glucose contentDecreases with glucose content[7]

Experimental Protocols

The following are detailed protocols for polyester synthesis that can be adapted for the use of this compound.

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a common method for synthesizing high molecular weight polyesters and can be adapted for the reaction of this compound with a dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., Sebacic acid, Adipic acid)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Esterification:

    • Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.

    • Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).

    • Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.

    • Maintain this temperature for 2-4 hours to facilitate the initial esterification and removal of ethanol and water.

  • Polycondensation:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum (e.g., down to <1 mmHg) to remove the byproducts and drive the polymerization reaction forward.

    • Continue the reaction for several hours (4-8 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

Protocol 2: Enzymatic Polycondensation in Solution

This method utilizes a lipase catalyst for a milder, more selective polymerization, which can be advantageous for preserving the functionality of the monomers. This protocol is adapted from the synthesis of furan-based polyesters.[4]

Materials:

  • This compound

  • Dicarboxylic acid diethyl ester (e.g., Diethyl sebacate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Molecular sieves (4 Å)

  • Reaction vessel with a nitrogen inlet and a vacuum connection

Procedure:

  • Oligomerization:

    • In the reaction vessel, combine equimolar amounts of this compound and the diacid diethyl ester in diphenyl ether.

    • Add immobilized CALB (typically 10% by weight of monomers) and activated molecular sieves.

    • Heat the mixture to 70-90°C under a gentle flow of nitrogen for 2-4 hours with stirring.

  • Polycondensation:

    • Increase the temperature to 90-110°C.

    • Apply a vacuum to the system to remove the ethanol byproduct, which drives the equilibrium towards the formation of higher molecular weight polyester.[4]

    • Continue the reaction under vacuum for 24-72 hours.

  • Purification:

    • Cool the reaction mixture and dissolve the polymer in a suitable solvent such as chloroform.

    • Filter the solution to remove the enzyme and molecular sieves.

    • Precipitate the polyester by adding the solution to a non-solvent like cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Polyester_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification & Isolation cluster_Characterization Characterization Monomer1 This compound Esterification Esterification / Oligomerization Monomer1->Esterification Monomer2 Dicarboxylic Acid / Diester Monomer2->Esterification Polycondensation Polycondensation Esterification->Polycondensation Increase Temp, Apply Vacuum Dissolution Dissolution in Solvent Polycondensation->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Tg, Tm, Td) Drying->DSC_TGA

Caption: General workflow for the synthesis and characterization of polyesters.

Signaling_Pathway_Analogy Monomer This compound Backbone Polyester Backbone Monomer->Backbone Polymerization FunctionalGroup Pendant -CH2OH Group Backbone->FunctionalGroup Modification Post-Polymerization Modification FunctionalGroup->Modification FinalProduct Functionalized Polyester Conjugate Modification->FinalProduct BioactiveMolecule Bioactive Molecule / Drug BioactiveMolecule->Modification

Caption: Logical relationship for creating functional polyester conjugates.

References

Application Notes and Protocols for Dendrimer Synthesis Using Diethyl 5-(hydroxymethyl)isophthalate as a Branching Unit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dendrimers using Diethyl 5-(hydroxymethyl)isophthalate as a key branching unit. This monomer is particularly suited for the convergent synthesis of poly(aryl ether) dendrimers, which are of significant interest in drug delivery and other biomedical applications due to their defined structure, multivalency, and biocompatibility.

Introduction to this compound in Dendrimer Synthesis

This compound is a versatile AB2-type monomer for the construction of dendrimers. Its structure incorporates a focal hydroxyl group (the 'A' functionality) that can be reacted in the final step of a convergent synthesis, and two latent 'B' functionalities in the form of ester groups which, after reduction, provide the branching points for the next generation of the dendron. The convergent approach, building the dendrimer from the periphery towards the core, allows for precise control over the molecular structure and minimizes defects, which is crucial for applications in drug delivery where batch-to-batch consistency is paramount.[1][2]

The resulting poly(aryl ether) dendrimers possess a stable backbone and can be functionalized at the periphery for drug attachment, targeting moieties, or solubility enhancers. The internal cavities of these dendrimers can also encapsulate hydrophobic drug molecules, improving their bioavailability.[3]

Experimental Protocols

The following protocols describe a generalized convergent synthesis of poly(aryl ether) dendrons using this compound as the foundational branching unit. This is followed by the attachment of the dendrons to a multifunctional core to form the final dendrimer.

Materials and General Methods
  • Reagents: this compound, benzyl bromide, potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH4), 1,3,5-trihydroxybenzene (core), and other standard laboratory solvents and reagents should be of high purity.

  • Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are essential for monitoring the reaction progress and characterizing the final products.[4][5]

Synthesis of First-Generation (G1) Dendron

The synthesis begins from the periphery of the dendrimer.

  • Protection of the Focal Hydroxyl Group:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting product, Diethyl 5-(benzyloxymethyl)isophthalate, by column chromatography on silica gel.

  • Reduction of the Ester Groups:

    • Suspend Lithium aluminum hydride (LiAlH4) (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

    • Slowly add a solution of the purified Diethyl 5-(benzyloxymethyl)isophthalate (1 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and again water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the first-generation dendron, (5-(benzyloxymethyl)benzene-1,3-diyl)dimethanol, as a white solid.

Synthesis of Higher-Generation Dendrons (Gn)

The process involves a repetitive two-step sequence of etherification and reduction.

  • Etherification (Example for G2 Dendron):

    • Dissolve the G1 dendron (2 equivalents) and this compound (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (3 equivalents).

    • Stir the mixture at 60°C for 48 hours under a nitrogen atmosphere.

    • Work up the reaction as described in step 2.2.1.

    • Purify the resulting G2 dendron with peripheral benzyl groups and a focal diethyl isophthalate group by column chromatography.

  • Reduction:

    • Reduce the ester groups of the purified G2 dendron using LiAlH4 as described in step 2.2.2 to yield the G2 dendron with a focal hydroxyl group and peripheral benzyl groups.

This two-step cycle is repeated to obtain G3, G4, and higher generation dendrons.

Synthesis of the Final Dendrimer
  • Deprotection of the Focal Benzyl Group:

    • The focal benzyl group of the desired generation dendron is removed by catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to yield a dendron with a free phenolic hydroxyl group at the focal point.

  • Coupling to a Core Molecule:

    • Dissolve the deprotected dendron (e.g., G2-OH, 3 equivalents) and a trifunctional core molecule such as 1,3,5-trihydroxybenzene (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (excess) and stir the reaction at 80°C for 72 hours under a nitrogen atmosphere.

    • After cooling, precipitate the product by pouring the reaction mixture into a non-solvent like methanol or water.

    • Collect the precipitate by filtration and purify by repeated precipitations or column chromatography to obtain the final dendrimer.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of poly(aryl ether) dendrimers using a convergent approach with isophthalate-based branching units. Actual results may vary based on specific reaction conditions and purification efficiency.

GenerationCompoundMolecular Weight ( g/mol )Yield (%)Polydispersity Index (PDI)
G1(5-(benzyloxymethyl)benzene-1,3-diyl)dimethanol~348~90< 1.05
G2G2-Dendron-OH~870~85< 1.05
G3G3-Dendron-OH~1914~80< 1.05
G2 DendrimerG2 Dendrimer from 1,3,5-trihydroxybenzene core~2640~75< 1.05
G3 DendrimerG3 Dendrimer from 1,3,5-trihydroxybenzene core~5772~70< 1.05

Note: Molecular weights are calculated theoretical values. PDI is typically determined by GPC/SEC analysis.[6]

Visualization of Synthesis and Structure

Experimental Workflow

The following diagram illustrates the convergent synthesis workflow for a second-generation (G2) dendron.

G2_Dendron_Synthesis start This compound step1 1. Benzyl Bromide, K2CO3 2. LiAlH4 start->step1 g1 G1 Dendron step1->g1 step2 1. This compound, K2CO3 g1->step2 g2_ester G2 Dendron (Ester Terminated) step2->g2_ester step3 LiAlH4 g2_ester->step3 g2 G2 Dendron (Hydroxyl Terminated) step3->g2 Dendrimer_Assembly core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) coupling Coupling Reaction core->coupling dendron1 Gn Dendron dendron1->coupling dendron2 Gn Dendron dendron2->coupling dendron3 Gn Dendron dendron3->coupling dendrimer Final Dendrimer coupling->dendrimer

References

Application Note & Protocol: Williamson Ether Synthesis of Diethyl 5-(Alkoxymethyl)isophthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2] Diethyl 5-(hydroxymethyl)isophthalate is a valuable building block in medicinal chemistry and materials science, and its derivatization through etherification of the benzylic hydroxyl group can lead to novel compounds with diverse applications. This document provides a detailed protocol for the Williamson ether synthesis using this compound as the starting material to generate a library of Diethyl 5-(alkoxymethyl)isophthalate derivatives.

Reaction Scheme:

The general reaction scheme involves the deprotonation of the hydroxyl group of this compound to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products DHMI This compound Alkoxide Alkoxide Intermediate DHMI->Alkoxide + Base Base Base (e.g., NaH) Salt Salt (e.g., NaX) RX Alkyl Halide (R-X) Ether Diethyl 5-(alkoxymethyl)isophthalate Alkoxide->Ether + R-X

Figure 1: General reaction scheme for the Williamson ether synthesis of Diethyl 5-(alkoxymethyl)isophthalate.

Experimental Protocol

This protocol describes a general procedure for the synthesis of Diethyl 5-(alkoxymethyl)isophthalate derivatives. The specific alkyl halide and reaction conditions may be varied to obtain a library of compounds.

Materials:

  • This compound (MW: 252.26 g/mol )

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[3]

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.[4]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diethyl 5-(alkoxymethyl)isophthalate.

Data Presentation

The following table should be used to record the experimental data for each synthesized derivative.

EntryAlkyl Halide (R-X)BaseSolventReaction Time (h)Yield (%)Purity (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
1
2
3

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere Start->Reaction_Setup Deprotonation Deprotonation: - Cool to 0 °C - Add NaH Reaction_Setup->Deprotonation Alkylation Alkylation: - Add Alkyl Halide at 0 °C - Stir at RT Deprotonation->Alkylation Monitoring Monitor by TLC Alkylation->Monitoring Workup Aqueous Workup: - Quench with NH4Cl - Extraction with Ethyl Acetate - Wash with Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the synthesis and purification of Diethyl 5-(alkoxymethyl)isophthalate derivatives.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.

  • Alkyl halides can be toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This application note provides a comprehensive protocol for the Williamson ether synthesis of Diethyl 5-(alkoxymethyl)isophthalate derivatives. The described methodology is robust and can be adapted for the synthesis of a wide range of analogs for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high yields and purity of the final products.

References

Reaction conditions for the esterification of 5-hydroxyisophthalic acid to its diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of diethyl 5-hydroxyisophthalate via the Fischer esterification of 5-hydroxyisophthalic acid. This method is a common and effective way to produce the desired diethyl ester, a valuable building block in the synthesis of various organic molecules, including dendrimers and ligands for metal-organic frameworks. The protocol outlined below is based on established laboratory procedures.[1][2][3]

Reaction Principle

The synthesis of diethyl 5-hydroxyisophthalate is achieved through the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the treatment of 5-hydroxyisophthalic acid with an excess of ethanol, which acts as both the reactant and the solvent. The presence of a strong acid catalyst, such as p-toluenesulfonic acid, facilitates the nucleophilic attack of the ethanol on the protonated carboxyl groups, leading to the formation of the corresponding ester and water.[3][4][5] To drive the equilibrium towards the product side, a large excess of the alcohol is used and the reaction is typically heated to reflux.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the esterification of 5-hydroxyisophthalic acid to diethyl 5-hydroxyisophthalate.[1]

ParameterValue
Starting Material5-Hydroxyisophthalic acid
ReagentEthanol
Catalystp-Toluenesulfonic acid monohydrate
Molar Ratio (Substrate:Catalyst)~2.4 : 1
Reaction Time48 hours (2 days)
Reaction TemperatureReflux
ProductDiethyl 5-hydroxyisophthalate
Yield100%
AppearanceWhite solid

Experimental Protocol

Materials:

  • 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol)

  • Ethanol (800 mL)

  • p-Toluenesulfonic acid monohydrate (2.38 g, 14 mmol)[1]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol) and p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol) with ethanol (800 mL).[1]

  • Esterification: Heat the reaction mixture to reflux with stirring for 48 hours.[1]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol in vacuo using a rotary evaporator.[1]

  • Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent from the filtrate to yield the final product, diethyl 5-hydroxyisophthalate, as a white solid (7.92 g, 100% yield).[1]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product reactants Combine 5-Hydroxyisophthalic Acid, p-Toluenesulfonic Acid, and Ethanol reflux Reflux for 48 hours reactants->reflux Heat evaporation Remove Ethanol (in vacuo) reflux->evaporation dissolution Dissolve in Ethyl Acetate evaporation->dissolution washing Wash with NaHCO3 and Brine dissolution->washing drying Dry over MgSO4 washing->drying isolation Evaporate Solvent drying->isolation product Diethyl 5-hydroxyisophthalate isolation->product

Caption: Workflow for the synthesis of diethyl 5-hydroxyisophthalate.

References

Application of Diethyl 5-(hydroxymethyl)isophthalate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its trifunctional nature, featuring two ester groups and a primary alcohol, allows for a variety of chemical transformations, making it a valuable scaffold in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for Protein Kinase C (PKC) modulators and other bioactive molecules.

Application 1: Synthesis of Protein Kinase C (PKC) C1 Domain Ligands

Derivatives of this compound have been identified as ligands for the C1 domain of Protein Kinase C (PKC), an important target in cancer and other diseases. The synthesis involves the initial conversion of the hydroxymethyl group to a more reactive chloromethyl group, followed by etherification with various lipophilic alcohols.

Diagram: Synthesis Pathway to PKC C1 Domain Ligands

Synthesis_PKC_Ligands A This compound B Diethyl 5-(chloromethyl)isophthalate A->B SOCl2, Pyridine C PKC C1 Domain Ligand (e.g., HMI-1a3) B->C Lipophilic Alcohol, NaH

Caption: Synthetic route from this compound to PKC C1 domain ligands.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-(chloromethyl)isophthalate

This protocol describes the conversion of the hydroxymethyl group of this compound to a chloromethyl group using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
This compound252.261.0->98
Diethyl 5-(chloromethyl)isophthalate270.70-85-95>95 (after purification)

Protocol 2: Synthesis of a PKC C1 Domain Ligand (General Procedure)

This protocol outlines the etherification of Diethyl 5-(chloromethyl)isophthalate with a lipophilic alcohol to yield a PKC C1 domain ligand.

Materials:

  • Diethyl 5-(chloromethyl)isophthalate

  • Lipophilic alcohol (e.g., 2-ethyl-1-hexanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

  • Add the lipophilic alcohol (1.2 eq) dropwise to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Diethyl 5-(chloromethyl)isophthalate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
Diethyl 5-(chloromethyl)isophthalate270.701.0->95
Lipophilic Alcohol (e.g., 2-ethyl-1-hexanol)130.231.2->98
PKC C1 Domain LigandVaries-60-80>98 (after purification)

Application 2: Precursor for Apoptosis-Inducing Agents

Hydrophobic derivatives of 5-(hydroxymethyl)isophthalic acid have been investigated for their potential to selectively induce apoptosis in leukemia cells. The synthetic strategy often involves esterification of the hydroxymethyl group to increase lipophilicity.

Diagram: Synthesis of Apoptosis-Inducing Esters

Synthesis_Apoptosis_Inducers A This compound B Lipophilic Ester Derivative A->B Acid Chloride/Anhydride, Pyridine

Caption: General scheme for the synthesis of lipophilic esters of this compound.

Experimental Protocol

Protocol 3: General Procedure for Esterification

This protocol describes the synthesis of lipophilic esters of this compound.

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., Acetyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the acid chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography if necessary.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
This compound252.261.0->98
Acetyl chloride78.501.2->98
Diethyl 5-(acetoxymethyl)isophthalate294.29-80-90>97 (after purification)

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of a range of pharmaceutical intermediates. The protocols provided herein offer robust methods for its conversion into key precursors for PKC modulators and potential apoptosis-inducing agents. These application notes are intended to facilitate further research and development in the synthesis of novel therapeutic compounds based on this versatile isophthalate scaffold.

Application Notes and Protocols: Synthesis of 5-Formyl-isophthalic Acid Diethyl Ester from Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-isophthalic acid diethyl ester is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its aldehyde functional group allows for a wide range of subsequent chemical transformations. A common and efficient method for its preparation is the selective oxidation of the corresponding primary alcohol, Diethyl 5-(hydroxymethyl)isophthalate. This document provides detailed application notes and protocols for this conversion using two widely adopted oxidation methods: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the reaction efficiency, workup procedure, and overall yield. Below is a summary of the key characteristics of PCC and Swern oxidations for the conversion of primary alcohols to aldehydes.

ParameterPyridinium Chlorochromate (PCC) OxidationSwern Oxidation
Oxidizing Agent Pyridinium chlorochromate (Cr(VI) reagent)Dimethyl sulfoxide (DMSO) activated by oxalyl chloride
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room temperature (or 0 °C to RT)Low temperature (-78 °C)
Key Additives Celite or molecular sieves (to simplify workup)[1]A hindered base, typically triethylamine (TEA)
Advantages Milder than other chromium-based oxidants, selective for aldehydes.[1]Very mild conditions, high yields, wide functional group tolerance, avoids heavy metals.[2][3][4][5]
Disadvantages Toxicity of chromium reagents, potentially tedious workup.[6][7][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[2][3]
Workup Filtration through a pad of silica or Celite to remove chromium salts.Aqueous wash to remove byproducts.

Experimental Protocols

The following are detailed protocols for the oxidation of this compound to 5-formyl-isophthalic acid diethyl ester using both PCC and Swern oxidation methods.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is based on established procedures for the PCC oxidation of primary alcohols.[1][9]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Sintered glass funnel or Büchner funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (5 volumes), add Celite® and Pyridinium chlorochromate (1.2 eq.) at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is adapted from general procedures for Swern oxidation.[2][3][10]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Triethylamine (TEA)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a thermometer and two dropping funnels under an inert atmosphere (nitrogen or argon).

  • Magnetic stirrer and stir bar.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM, add a solution of DMSO (2.7 eq.) in DCM dropwise at -78 °C.[10]

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise over 5 minutes, maintaining the temperature at -78 °C.[10]

  • Stir the reaction mixture for 30 minutes at -78 °C.[10]

  • Add triethylamine (7.0 eq.) dropwise over 10 minutes.[10]

  • Allow the reaction mixture to warm to room temperature.[10]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the oxidation of this compound.

Experimental Workflow

G General experimental workflow for the oxidation reaction. cluster_workflow start Dissolve Diethyl 5-(hydroxymethyl)isophthalate in anhydrous DCM reagent_prep Prepare Oxidizing Agent (e.g., PCC slurry or activated DMSO) start->reagent_prep addition Add Oxidizing Agent to the alcohol solution at specified temperature reagent_prep->addition reaction Stir reaction mixture and monitor by TLC addition->reaction workup Reaction Workup (Filtration for PCC or Aqueous wash for Swern) reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product 5-Formyl-isophthalic acid diethyl ester purification->product

Caption: A generalized workflow for the synthesis of 5-formyl-isophthalic acid diethyl ester.

References

Application Note: HPLC Analysis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of Diethyl 5-(hydroxymethyl)isophthalate is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26.[1] It is an aromatic ester that finds applications as an organic building block in various chemical syntheses.[1] Accurate and reliable analytical methods are crucial for its quantification to ensure purity, monitor reaction kinetics, and perform quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[2][3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Reversed-phase chromatography is the most common mode of HPLC, particularly for separating hydrophobic and organic compounds.[4]

This method utilizes a C18 stationary phase, which is known for its excellent hydrophobic separation capabilities and high surface area coverage.[4] The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and water, a common practice for the analysis of aromatic esters.[3][5] Detection is achieved using a UV-Vis detector, as phthalate derivatives exhibit strong absorbance in the ultraviolet region.[6][7]

Principle of the Method

The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase.[4] The compound is retained on the column due to hydrophobic interactions with the C18 alkyl chains. Elution is achieved by passing a polar mobile phase through the column, and the retention time is influenced by the hydrophobicity of the analyte and the strength of the mobile phase.[5] Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Conditions
HPLC System A system with a quaternary or binary pump, autosampler, and UV detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 230 nm
Run Time Approximately 10 minutes

2. Reagents and Standards Preparation

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or ultrapure)

    • This compound standard (Purity ≥98%)[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

The sample preparation method will depend on the matrix.

  • For pure substance analysis:

    • Accurately weigh the sample and prepare a solution of known concentration in acetonitrile.

    • Dilute with the mobile phase to fall within the calibration curve range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For in-process reaction monitoring:

    • Withdraw a sample from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with a suitable solvent (e.g., acetonitrile) to precipitate any insoluble materials.

    • Centrifuge or filter the sample to obtain a clear solution.

    • Further dilute with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters (Example Data)

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Inject Quantification Quantification Standard->Quantification Calibration Curve Sample Sample Preparation Sample->HPLC Inject MobilePhase Mobile Phase Preparation MobilePhase->HPLC Elution Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: 1H and 13C NMR Spectral Analysis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is a chemical compound with applications in the synthesis of various organic molecules, including polymers and pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra for this compound, ensuring accurate spectral assignment for research and quality control purposes.

Chemical Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a clear and consistent numbering of the atoms within the molecule. The structure and IUPAC numbering for this compound are presented below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Use a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective for dissolving the compound and provides a reference signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]

  • Final Volume: Ensure the final volume in the NMR tube is between 0.55 mL and 0.7 mL.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1]

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and tune the probe.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity, which is essential for achieving sharp, well-resolved peaks.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Decoupling: Proton broadband decoupling

    • Spectral Width: 0 to 200 ppm

NMR Data and Spectral Assignment

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, hydroxymethyl, and ethyl ester protons.

Signal Assignment (Proton)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-13, H-15 (CH₃)~1.42Triplet (t)6H~7.1
-OH~2.50Singlet (s, broad)1H-
H-12, H-14 (CH₂)~4.41Quartet (q)4H~7.1
H-11 (CH₂OH)~4.82Singlet (s)2H-
H-6~8.25Singlet (s)2H-
H-4~8.60Singlet (s)1H-

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Signal Assignment (Carbon)Chemical Shift (δ, ppm)
C-13, C-15 (CH₃)~14.2
C-12, C-14 (CH₂)~61.5
C-11 (CH₂OH)~64.0
C-4, C-6~129.5
C-2~131.0
C-1, C-3~134.0
C-5~142.5
C-7, C-9 (C=O)~165.8

Workflow for NMR Spectral Analysis

The process from sample preparation to final spectral assignment follows a logical workflow.

NMR_Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B NMR Tube Loading A->B C Instrument Setup (Insert, Lock, Tune, Shim) B->C D Data Acquisition (1H and 13C Spectra) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking) E->F G Signal Assignment (Correlate signals to molecular structure) F->G H Reporting (Tabulate data, create report) G->H

Caption: General workflow for NMR sample analysis.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed experimental protocols and utilizing the provided spectral data tables and workflow, researchers can confidently characterize this compound. Accurate NMR analysis is indispensable for ensuring the identity, purity, and quality of chemical entities in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Diethyl 5-(hydroxymethyl)isophthalate synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Fischer Esterification of 5-(hydroxymethyl)isophthalic acid and the reduction of Diethyl 5-formylisophthalate.

Route 1: Fischer Esterification of 5-(hydroxymethyl)isophthalic acid

Question 1: My Fischer esterification reaction is showing low conversion to this compound. What are the common causes and how can I improve the yield?

Answer: Low conversion in Fischer esterification is typically due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:

  • Excess Alcohol: Utilize a large excess of ethanol. This shifts the equilibrium towards the formation of the ester according to Le Châtelier's principle.[1][2]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Employ methods to remove water as it forms, such as:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[4]

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[1][5]

  • Reaction Time and Temperature: Reflux the reaction mixture for a sufficient duration to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

Question 2: I am observing significant amounts of byproducts in my Fischer esterification. What are these byproducts and how can I minimize their formation?

Answer: Common byproducts in the Fischer esterification of 5-(hydroxymethyl)isophthalic acid may include:

  • Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form diethyl ether. Maintaining the recommended reflux temperature is crucial.

  • Polymerization/Oligomerization: The hydroxymethyl group can potentially react with the carboxylic acid groups of other molecules, leading to oligomers. Using a protecting group for the hydroxyl function might be necessary if this is a significant issue, though this adds extra steps to the synthesis.

  • Dehydration of the Hydroxymethyl Group: Although less common under these conditions, elimination of water from the hydroxymethyl group could occur.

To minimize byproduct formation, optimize the reaction temperature and time. Using a milder acid catalyst might also be beneficial.

Question 3: I am having difficulty purifying the this compound from the esterification reaction mixture. What is an effective purification strategy?

Answer: A typical workup and purification procedure involves:

  • Neutralization: After cooling the reaction mixture, neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by:

    • Recrystallization: Common solvent systems for recrystallization of esters include diethyl ether-petroleum ether or ethanol-water mixtures.[7]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for obtaining a pure product.

Route 2: Reduction of Diethyl 5-formylisophthalate

Question 1: My reduction of Diethyl 5-formylisophthalate with sodium borohydride is resulting in a low yield of the desired alcohol. What could be the issue?

Answer: Low yields in sodium borohydride reductions can stem from several factors:

  • Reagent Quality and Stoichiometry: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH4. While theoretically, one mole of NaBH4 can reduce four moles of aldehyde, in practice, it is common to use a molar excess (e.g., 1.2 equivalents or more) to ensure complete reaction.[8]

  • Solvent Choice: The reaction is typically performed in protic solvents like methanol or ethanol. These solvents can slowly react with NaBH4, so the addition of the reducing agent should be done at a controlled temperature (e.g., 0 °C) to minimize this side reaction.[8]

  • Reaction Temperature: While the reaction is often initiated at 0 °C, it may need to be warmed to room temperature and stirred for several hours to go to completion. Monitor the reaction by TLC.[8]

  • Workup Procedure: Incomplete quenching of excess NaBH4 or improper extraction can lead to product loss. Ensure the reaction is properly quenched with a dilute acid (e.g., 1N HCl) or ammonium chloride solution before extraction.[8]

Question 2: I am concerned about the potential reduction of the ester groups in Diethyl 5-formylisophthalate by sodium borohydride. Is this a significant side reaction?

Answer: Sodium borohydride is a mild reducing agent and generally does not reduce esters under standard conditions (room temperature, short reaction times).[9] However, prolonged reaction times or elevated temperatures can lead to the slow reduction of the ester groups to the corresponding diol. To avoid this:

  • Maintain a low reaction temperature (0 °C to room temperature).

  • Monitor the reaction closely by TLC and quench the reaction as soon as the starting aldehyde is consumed.

  • Avoid using a large excess of sodium borohydride.

Question 3: What is the best way to purify this compound after the reduction and workup?

Answer: After the aqueous workup and extraction with an organic solvent, the crude product can be purified by:

  • Recrystallization: A common technique for purifying solid organic compounds. Suitable solvent systems include ethyl acetate/hexanes or diethyl ether.

  • Column Chromatography: If the crude product contains impurities with similar polarity to the desired product, silica gel column chromatography is the most effective purification method. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound for both synthetic routes. Note: The following data is illustrative and based on general principles of organic synthesis. Optimal conditions should be determined experimentally.

Table 1: Fischer Esterification of 5-(hydroxymethyl)isophthalic acid

ParameterCondition ACondition BCondition CExpected Outcome
Ethanol (Equivalents) 51020 (as solvent)Increasing excess of ethanol generally improves yield.
Catalyst (mol%) 1% H₂SO₄5% H₂SO₄5% p-TsOHHigher catalyst loading can increase reaction rate, but may also promote side reactions. p-TsOH is a milder alternative.
Temperature (°C) 6078 (Reflux)100 (with Dean-Stark)Reflux temperature is standard. Higher temperatures with water removal can further drive the reaction.
Reaction Time (h) 4812Reaction should be monitored by TLC to determine completion.
Approx. Yield (%) 60-7075-85>90Higher yields are expected with more forcing conditions and efficient water removal.

Table 2: Reduction of Diethyl 5-formylisophthalate

ParameterCondition ACondition BCondition CExpected Outcome
NaBH₄ (Equivalents) 1.01.21.5A slight excess of NaBH₄ is generally sufficient. A larger excess may increase the risk of ester reduction.
Solvent MethanolEthanolTHF/MethanolMethanol and ethanol are common choices. A co-solvent system can sometimes improve solubility.
Temperature (°C) 00 to RTRoom TemperatureStarting at 0 °C minimizes side reactions with the solvent. Allowing the reaction to warm to RT can ensure completion.
Reaction Time (h) 124Reaction progress should be monitored by TLC.
Approx. Yield (%) 85-90>95>95High yields are generally expected for this reduction.

Experimental Protocols

Protocol 1: Fischer Esterification of 5-(hydroxymethyl)isophthalic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(hydroxymethyl)isophthalic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 20 equivalents or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Protocol 2: Reduction of Diethyl 5-formylisophthalate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Diethyl 5-formylisophthalate (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly add 1N HCl to quench the excess sodium borohydride until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis route Choose Synthetic Route start->route esterification Fischer Esterification route->esterification From Carboxylic Acid reduction Aldehyde Reduction route->reduction From Aldehyde low_yield_e Low Yield? esterification->low_yield_e side_products_e Side Products? esterification->side_products_e purification_e Purification Issues? esterification->purification_e low_yield_r Low Yield? reduction->low_yield_r ester_reduction_r Ester Reduction? reduction->ester_reduction_r purification_r Purification Issues? reduction->purification_r solution_yield_e Increase EtOH Excess Remove Water Optimize Catalyst/Time/Temp low_yield_e->solution_yield_e solution_side_products_e Control Temperature Consider Protecting Group side_products_e->solution_side_products_e solution_purification_e Neutralize & Extract Recrystallize or Column purification_e->solution_purification_e solution_yield_r Use Fresh NaBH4 Control Temperature Optimize Stoichiometry low_yield_r->solution_yield_r solution_ester_reduction_r Maintain Low Temperature Monitor by TLC Limit Excess NaBH4 ester_reduction_r->solution_ester_reduction_r solution_purification_r Proper Quench & Extraction Recrystallize or Column purification_r->solution_purification_r end_node Pure Product solution_yield_e->end_node solution_side_products_e->end_node solution_purification_e->end_node solution_yield_r->end_node solution_ester_reduction_r->end_node solution_purification_r->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Common impurities and byproducts in the synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 5-(hydroxymethyl)isophthalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities can be categorized based on the two primary synthesis routes:

  • Fischer Esterification of 5-(hydroxymethyl)isophthalic acid:

    • Unreacted 5-(hydroxymethyl)isophthalic acid: Due to the equilibrium nature of the Fischer esterification, incomplete reaction is a common source of this impurity.

    • Mono-esterified product (Ethyl 5-(hydroxymethyl)isophthalate): Incomplete esterification can lead to the presence of the mono-ester as a significant byproduct.

    • Polymeric or Self-Esterified Byproducts: At elevated temperatures, self-esterification between molecules of 5-(hydroxymethyl)isophthalic acid can occur, leading to the formation of oligomeric impurities.

    • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain in the final product if not properly neutralized and removed.

    • Water: As a byproduct of the esterification reaction, residual water can be present.

  • Reduction of Diethyl 5-formylisophthalate:

    • Unreacted Diethyl 5-formylisophthalate: Incomplete reduction will result in the presence of the starting aldehyde.

    • Over-reduction Products: While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially reduce the ester groups.

    • Byproducts from the Reducing Agent: Residual borate salts from sodium borohydride reduction can be present if the workup is not thorough.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in the final product is often indicative of colored byproducts. In syntheses involving aromatic carboxylic acids, these can sometimes be fluorenone-type structures formed through side reactions at high temperatures. To remove the discoloration, you can try the following:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The activated carbon can adsorb the colored impurities.

  • Recrystallization: A careful recrystallization from an appropriate solvent system can effectively separate the desired product from colored impurities.

Q3: I am seeing a low yield after purification. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: In the case of Fischer esterification, the reaction may not have reached equilibrium or may have been pushed back towards the reactants. Consider increasing the reaction time or using a larger excess of ethanol.

  • Product Loss During Workup: Significant amounts of the product can be lost during aqueous washes if the pH is not carefully controlled, or if emulsions form.

  • Inefficient Extraction: The choice of extraction solvent and the number of extractions can impact the recovery of the product.

  • Suboptimal Recrystallization Conditions: Using a solvent in which the product is too soluble, even at low temperatures, will lead to poor recovery.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Impurity Data
Impurity/ByproductSynthesis RouteTypical Level (if unchecked)Recommended Analytical Technique
5-(hydroxymethyl)isophthalic acidFischer Esterification1-5%HPLC, ¹H NMR
Ethyl 5-(hydroxymethyl)isophthalateFischer Esterification1-10%HPLC, LC-MS
Unreacted Diethyl 5-formylisophthalateReduction1-5%HPLC, ¹H NMR
Polymeric ByproductsFischer EsterificationVariableGPC, LC-MS
Residual Acid CatalystFischer EsterificationTracespH measurement, Ion Chromatography
Residual Solvents (e.g., Ethanol, Ethyl Acetate)Both< 0.5%GC-HS, ¹H NMR

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification of 5-(hydroxymethyl)isophthalic acid

This protocol is a representative example of a Fischer esterification reaction for the synthesis of this compound.

Materials:

  • 5-(hydroxymethyl)isophthalic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(hydroxymethyl)isophthalic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Synthesis of this compound cluster_synthesis Synthesis Stage cluster_issues Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Reaction Reaction Monitoring (TLC/HPLC) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column/Recrystallization) Workup->Purification FinalProduct Final Product Analysis Purification->FinalProduct LowYield Low Yield? FinalProduct->LowYield Analyze Yield ImpureProduct Impure Product? FinalProduct->ImpureProduct Analyze Purity ColoredProduct Colored Product? FinalProduct->ColoredProduct Visual Inspection IncreaseTime Increase Reaction Time/ Excess Reagent LowYield->IncreaseTime Yes OptimizeWorkup Optimize Workup pH/ Extraction LowYield->OptimizeWorkup No, yield is good Recrystallize Optimize Recrystallization ImpureProduct->Recrystallize No, starting material is pure CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity Yes ColoredProduct->Recrystallize No Charcoal Treat with Activated Carbon ColoredProduct->Charcoal Yes IncreaseTime->Reaction OptimizeWorkup->Workup Recrystallize->Purification Column Optimize Column Chromatography Recrystallize->Column If recrystallization fails CheckPurity->Start Charcoal->Purification Column->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting low yield in the Williamson ether synthesis of Diethyl 5-(hydroxymethyl)isophthalate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Williamson ether synthesis of Diethyl 5-(hydroxymethyl)isophthalate derivatives. The following sections offer a structured approach to identifying and resolving common experimental challenges.

Troubleshooting Guide: Low Product Yield

Low yields in the Williamson ether synthesis of this compound derivatives can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting these issues.

Problem: Minimal to no product formation; starting material largely unreacted.

This often indicates a failure to form the necessary alkoxide or that the subsequent nucleophilic substitution is not occurring.

Possible Causes & Solutions:

  • Insufficient Deprotonation: The benzylic alcohol of this compound may not be fully deprotonated.

    • Solution: Switch to a stronger base. If you are using a weak base like potassium carbonate (K₂CO₃), consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the alkoxide.[1][2]

  • Reaction Conditions: The temperature may be too low, or the reaction time too short.

    • Solution: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Poor Quality Reagents: The base may be old or deactivated, and the solvent may not be anhydrous.

    • Solution: Use freshly opened or properly stored anhydrous solvents. If using a highly reactive base like NaH, ensure it is of good quality (e.g., not gray and clumpy).[4]

Problem: Low yield with the presence of significant byproducts.

The formation of byproducts is a common cause of reduced yields. The primary competing reactions are elimination and C-alkylation.

Possible Causes & Solutions:

  • E2 Elimination: This is a major side reaction, especially with secondary or tertiary alkyl halides.[2][5] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to an alkene.

    • Solution: Whenever possible, use a primary alkyl halide.[5][6] If a secondary alkyl halide must be used, try running the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.[5]

  • C-Alkylation: With phenoxide-like intermediates, there is a possibility of alkylation on the aromatic ring instead of the oxygen atom.[3][7]

    • Solution: This is less likely with a benzylic alcohol compared to a phenol, but changes in solvent and counter-ion can influence the O- vs. C-alkylation ratio. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[3]

  • Steric Hindrance: Bulky alkylating agents or derivatives of the isophthalate can sterically hinder the Sₙ2 attack.[5]

    • Solution: If possible, choose a less sterically hindered alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis of this compound?

The ideal base depends on the specific alkylating agent and reaction conditions. A good starting point is potassium carbonate (K₂CO₃), which is a mild and effective base for many Williamson ether syntheses involving relatively acidic alcohols.[1] If incomplete deprotonation is suspected, a stronger base like sodium hydride (NaH) is a common choice.[2][8]

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally preferred as they can accelerate the rate of Sₙ2 reactions.[3] Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[7] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[3]

Q3: Can I use a secondary or tertiary alkyl halide as the electrophile?

It is strongly advised to use a primary alkyl halide.[2] Secondary alkyl halides will likely lead to a mixture of the desired ether and an alkene byproduct from E2 elimination, significantly lowering the yield.[2] Tertiary alkyl halides will almost exclusively result in the elimination product.[2][5]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material (this compound) and the alkylating agent. The disappearance of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q5: My desired product appears to be forming, but I am having difficulty with purification. What are some common issues?

Purification can be challenging if significant side products are present. If E2 elimination is a problem, the resulting alkene may have a similar polarity to the desired ether, making separation by column chromatography difficult. In such cases, optimizing the reaction conditions to minimize side product formation is the best approach. Recrystallization may also be a viable purification method for solid products.

Data Presentation

Table 1: Common Bases for Williamson Ether Synthesis

BasepKa of Conjugate AcidTypical SolventComments
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMild base, suitable for many applications.
Sodium Hydroxide (NaOH)15.7DMF, DMSOStronger base, may be needed for less acidic alcohols.[1]
Sodium Hydride (NaH)~36THF, DMFVery strong base, useful for complete deprotonation, requires anhydrous conditions.[2][8]
Potassium tert-butoxide (t-BuOK)~19THF, t-BuOHStrong, sterically hindered base.

Table 2: Recommended Solvents and Reaction Conditions

SolventBoiling Point (°C)Dielectric ConstantTypical Reaction Temperature (°C)
Acetonitrile8237.560-80
N,N-Dimethylformamide (DMF)15336.750-100
Tetrahydrofuran (THF)667.650-66 (reflux)
Dimethyl sulfoxide (DMSO)18946.750-100

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of a Diethyl 5-(alkoxymethyl)isophthalate Derivative
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material.

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.2 equivalents) portion-wise at room temperature. If using NaH, take appropriate precautions as it is highly reactive.

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reaction Check TLC: Any Product Formed? start->check_reaction no_product No Product (Mostly Starting Material) check_reaction->no_product No side_products Product with Significant Side Products check_reaction->side_products Yes check_base Is Base Strong Enough? no_product->check_base identify_side_product Identify Side Product (e.g., by NMR, MS) side_products->identify_side_product check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_base->check_conditions Yes increase_base Use Stronger Base (e.g., NaH) check_base->increase_base No optimize_conditions Increase Temperature/Time Monitor by TLC check_conditions->optimize_conditions No increase_base->check_conditions elimination_product Elimination Product (Alkene) identify_side_product->elimination_product Alkene other_byproduct Other Byproduct identify_side_product->other_byproduct Other lower_temp Lower Reaction Temperature elimination_product->lower_temp check_halide Use Primary Alkyl Halide lower_temp->check_halide

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Reaction_Scheme cluster_conditions Conditions A This compound Product Diethyl 5-(alkoxymethyl)isophthalate (Desired Product) A->Product B Alkyl Halide (R-X) B->Product C Base (e.g., NaH, K2CO3) D Solvent (e.g., DMF, MeCN) E Heat (50-100 °C)

Caption: General reaction scheme for the synthesis.

References

Technical Support Center: High-Purity Diethyl 5-(hydroxymethyl)isophthalate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Diethyl 5-(hydroxymethyl)isophthalate, aimed at researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains both polar (hydroxyl group) and non-polar (aromatic ring, ethyl esters) functionalities, a solvent of intermediate polarity or a mixed solvent system is recommended. A good starting point would be a mixed solvent system of ethanol and water. Ethanol is a polar solvent that should readily dissolve the compound, especially when heated, while water can act as an anti-solvent to induce crystallization upon cooling.[1][2] Another approach is to test single solvents of moderate polarity, such as ethyl acetate or isopropanol.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Understanding the physical properties of the compound is crucial for a successful recrystallization.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₅[3][4][5]
Molecular Weight252.26 g/mol [3][4][6]
Melting Point82-85 °C[6][7][8]
AppearanceSolid[6]
Hazard InformationCombustible Solid[3][6]

Q3: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A3: The optimal solvent ratio in a mixed-solvent system is typically determined empirically. The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature or below. A common technique is the solvent/antisolvent approach.[1] Dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol). Then, add the "bad" solvent or anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity (cloudiness) persists. A few drops of the "good" solvent can then be added to redissolve the precipitate and achieve a saturated solution, which is then allowed to cool slowly.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Inappropriate solvent choice.- Insufficient solvent volume.- Insufficient heating.- Solvent Selection: If the compound does not dissolve, the solvent may be too non-polar. For this compound, consider a more polar solvent or a mixed solvent system like ethanol/water.[10]- Solvent Volume: Add small increments of hot solvent until the solid dissolves completely.[11]- Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.[10]
No Crystal Formation Upon Cooling - Too much solvent was used, resulting in a solution that is not saturated.- The solution is supersaturated but requires nucleation to begin crystallization.- Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[12][13]- Induce Nucleation: - Scratch the inside of the flask with a glass rod at the meniscus.[12][13] - Add a "seed crystal" of the pure compound.[12] - Cool the solution in an ice bath to further decrease solubility.[10]
"Oiling Out" Instead of Crystallization - The boiling point of the solvent is higher than the melting point of the solute (82-85 °C for this compound).- The solution cooled too rapidly.- High concentration of impurities.- Adjust Solvent System: Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease saturation, and allow it to cool more slowly.[10][12] Consider using a lower-boiling point solvent if possible.- Slow Cooling: Insulate the flask to encourage gradual cooling.[9]- Purification: If impurities are suspected, consider a preliminary purification step like column chromatography.
Low Yield of Recrystallized Product - Using an excessive amount of solvent.- Premature crystallization during hot filtration (if performed).- Incomplete crystallization due to insufficient cooling.- Washing crystals with a solvent that is not ice-cold.- Minimize Solvent: Use the minimum amount of hot solvent necessary for dissolution.[10]- Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.[14]- Sufficient Cooling: Ensure the flask is cooled in an ice bath to maximize crystal formation after initial slow cooling.[10]- Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold solvent.[10]
Product is Still Impure After Recrystallization - Inappropriate solvent choice that does not effectively separate the impurity.- Crystals formed too quickly, trapping impurities.- Solvent Selection: The ideal solvent should dissolve the desired compound well at high temperatures and the impurity well at all temperatures, or not dissolve the impurity at all. Re-evaluate your solvent choice.- Slow Cooling: Slower cooling rates lead to the formation of purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice.[9][15]

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration. It is crucial to keep the solution hot during this process to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for instance, by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.

Mixed-Solvent Recrystallization Protocol (Solvent/Anti-solvent Method)
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add a "bad" solvent or anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.[1]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again. The solution is now saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (if needed) C->D E Clear Hot Solution D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L L K->L Pure Solid

Caption: General workflow for the recrystallization process.

Solvent_Selection_Logic start Start: Crude Compound dissolve_hot Is the compound soluble in hot solvent? start->dissolve_hot insoluble_cold Is the compound insoluble in cold solvent? dissolve_hot->insoluble_cold Yes bad_solvent Try a different solvent dissolve_hot->bad_solvent No good_solvent Good Single Solvent insoluble_cold->good_solvent Yes mixed_solvent Consider Mixed Solvent System insoluble_cold->mixed_solvent No bad_solvent->dissolve_hot

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

Preventing side reactions during the synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Diethyl 5-(hydroxymethyl)isophthalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the chemoselective reduction of Diethyl 5-formylisophthalate. This is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: The primary potential side reactions include:

  • Reduction of the ester groups: While unlikely with a mild reducing agent like NaBH₄ under standard conditions, using a stronger reducing agent or harsh reaction conditions could lead to the reduction of the diethyl ester groups to alcohols.

  • Over-reduction of the hydroxymethyl group: Vigorous reduction conditions could potentially lead to the complete reduction of the formyl group to a methyl group, yielding Diethyl 5-methylisophthalate.

  • Hydrolysis of the ester groups: The ester functionalities are susceptible to hydrolysis under acidic or basic conditions, particularly during the workup stage of the reaction. This would result in the formation of the corresponding carboxylic acid.

Q3: How can I minimize the reduction of the ester groups?

A3: To prevent the reduction of the ester groups, it is crucial to use a chemoselective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice as it selectively reduces aldehydes and ketones over esters under mild conditions. Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless the ester groups are protected.

Q4: What is the best way to purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present, but solvents such as ethyl acetate/hexanes mixtures are often effective. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the desired product Incomplete reaction due to insufficient reducing agent or short reaction time.Increase the molar excess of NaBH₄ (typically 1.5-2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.
Inactive reducing agent.Use a fresh, unopened container of NaBH₄. The reagent can degrade over time, especially if exposed to moisture.
Presence of unreacted Diethyl 5-formylisophthalate Insufficient amount of reducing agent.Add a slight excess of NaBH₄ to ensure the complete reduction of the aldehyde.
Reaction temperature is too low.While the reaction is often run at 0°C to control reactivity, allowing it to slowly warm to room temperature can help drive the reaction to completion.
Product contains Diethyl 5-methylisophthalate Use of a reducing agent that is too strong.Exclusively use a mild and selective reducing agent like NaBH₄. Avoid reagents such as LiAlH₄ or catalytic hydrogenation under harsh conditions.
Product is contaminated with the corresponding carboxylic acid Hydrolysis of the ester groups during acidic or basic workup.During the workup, neutralize the reaction mixture carefully. Use a mild acid (e.g., saturated ammonium chloride solution) for quenching instead of strong acids. Avoid prolonged exposure to strongly acidic or basic conditions.
Product is an oil and does not solidify Presence of impurities.Purify the crude product using column chromatography on silica gel to remove impurities that may be inhibiting crystallization.
Residual solvent.Ensure all solvent is removed under reduced pressure after extraction. Drying the product under high vacuum may be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reduction of Diethyl 5-formylisophthalate

Materials:

  • Diethyl 5-formylisophthalate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve Diethyl 5-formylisophthalate (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Allow the mixture to warm to room temperature and continue stirring for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.

Data Presentation

The following table summarizes the expected outcomes based on the choice of reducing agent.

Reducing Agent Starting Material Expected Major Product Potential Side Product(s) Typical Yield
Sodium Borohydride (NaBH₄)Diethyl 5-formylisophthalateThis compoundUnreacted starting material, ester hydrolysis product>90%
Lithium Aluminum Hydride (LiAlH₄)Diethyl 5-formylisophthalate5-(Hydroxymethyl)benzene-1,3-dimethanolThis compoundVariable
Catalytic Hydrogenation (H₂/Pd-C, high pressure/temp)Diethyl 5-formylisophthalateDiethyl 5-methylisophthalateThis compoundVariable

Visualizations

Synthesis_Pathway Start Diethyl 5-formylisophthalate Side_Product1 Reduction of Esters (e.g., with LiAlH4) Start->Side_Product1 Side_Product2 Over-reduction to Methyl (e.g., with strong reducing agents) Start->Side_Product2 Reagent NaBH4, MeOH Start->Reagent Product This compound Side_Product3 Ester Hydrolysis (Acidic/Basic Workup) Product->Side_Product3 Reagent->Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Flowchart Start Reaction Complete? Workup Proceed to Workup Start->Workup Yes Incomplete Incomplete Reaction Start->Incomplete No Analyze Analyze Crude Product (TLC, NMR) Workup->Analyze Check_Reagent Check Reducing Agent (Age, Quantity) Incomplete->Check_Reagent Pure Product is Pure Analyze->Pure Impure Impurities Detected Analyze->Impure Side_Products Identify Side Products (e.g., starting material, hydrolyzed ester) Impure->Side_Products Purify Purify by Column Chromatography or Recrystallization Side_Products->Purify

Caption: Troubleshooting workflow for the synthesis.

Optimization of reaction time and temperature for Diethyl 5-(hydroxymethyl)isophthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl 5-(hydroxymethyl)isophthalate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary and reliable methods for the synthesis of this compound:

  • Reduction of Diethyl 5-formylisophthalate: This method involves the reduction of the aldehyde functional group of Diethyl 5-formylisophthalate to a hydroxymethyl group. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol.[1]

  • Hydrolysis of Diethyl 5-(bromomethyl)isophthalate: This route involves the nucleophilic substitution of the bromine atom in Diethyl 5-(bromomethyl)isophthalate with a hydroxide ion. This is typically achieved by reacting the starting material with a base such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system.

Q2: What are the key reaction parameters to control for optimizing the yield and purity?

A2: For both synthetic routes, the critical parameters to optimize are reaction temperature and reaction time. The choice of solvent and the stoichiometry of the reagents also play a significant role. For the reduction reaction, the rate of addition of the reducing agent can influence the formation of byproducts. For the hydrolysis reaction, the concentration of the base is a crucial factor.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the reaction is complete.

Q4: What are the typical melting points for this compound?

A4: The reported melting point for this compound is in the range of 82-85 °C.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis Route 1: Reduction of Diethyl 5-formylisophthalate

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Action
Inactive Sodium Borohydride Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, unopened batch of NaBH₄ for the best results.
Insufficient Reaction Time While some reductions are rapid, others may require longer periods. Monitor the reaction by TLC to ensure it has gone to completion. A typical reaction time can range from 15 minutes to several hours.[1]
Inappropriate Reaction Temperature The reduction is often performed at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions. However, some reactions may require gentle heating to proceed. For a similar reduction to produce 3,5-bis(hydroxymethyl)phenol, a temperature of 65°C was maintained for 15 hours.[3]
Incorrect Solvent The reaction is typically carried out in protic solvents like ethanol or methanol. Ensure the solvent is of appropriate purity and is anhydrous if required by a specific protocol.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Action
Incomplete Reaction If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting material, Diethyl 5-formylisophthalate. Ensure the reaction is complete by monitoring with TLC.
Formation of Side Products Over-reduction or side reactions can lead to impurities. The use of a milder reducing agent like NaBH₄ helps to prevent the reduction of the ester groups. Controlling the reaction temperature is also crucial.
Inefficient Purification Recrystallization or column chromatography are common methods for purifying the final product. Optimize the solvent system for recrystallization or the eluent for chromatography to achieve better separation.
Synthesis Route 2: Hydrolysis of Diethyl 5-(bromomethyl)isophthalate

Issue 1: Low Product Yield

Potential Cause Troubleshooting Action
Incomplete Hydrolysis The hydrolysis reaction may require sufficient time and temperature to go to completion. Consider increasing the reaction time or temperature, while monitoring for potential side reactions.
Incorrect Base Concentration The concentration of the base (e.g., NaOH or KOH) is critical. A concentration that is too low will result in an incomplete reaction, while a concentration that is too high may promote side reactions.
Poor Solubility of Starting Material Diethyl 5-(bromomethyl)isophthalate may have limited solubility in purely aqueous solutions. The use of a co-solvent, such as tetrahydrofuran (THF) or ethanol, can improve solubility and reaction rate.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Action
Hydrolysis of Ester Groups Under harsh basic conditions (high temperature or high base concentration), the ethyl ester groups can also be hydrolyzed to carboxylic acids. Use milder conditions (e.g., lower temperature, shorter reaction time, or a weaker base) to minimize this side reaction.
Elimination Reactions Although less common for a benzylic bromide, elimination reactions can sometimes occur in the presence of a strong base. Using a less hindered base or milder reaction conditions can help to avoid this.

Data Presentation

Table 1: Optimization of Reaction Time and Temperature for the Reduction of Diethyl 5-formylisophthalate with NaBH₄
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
10 - 50.25--[1]
2Room Temperature1 - 8--[4]
36515--[3]
Note:- indicatesdata notavailable inthe searchedliterature.
Table 2: Optimization of Reaction Time and Temperature for the Hydrolysis of Diethyl 5-(bromomethyl)isophthalate
EntryTemperature (°C)Reaction Time (h)BaseYield (%)Purity (%)
Note:Specific quantitativedata for thisreaction was notfound in thesearched literature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Diethyl 5-formylisophthalate

This protocol is a general procedure based on the reduction of aromatic aldehydes using sodium borohydride.[1]

  • Dissolution: In a round-bottom flask, dissolve Diethyl 5-formylisophthalate (1 equivalent) in ethanol (a suitable volume to ensure dissolution).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1-1.5 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Hydrolysis of Diethyl 5-(bromomethyl)isophthalate

This is a general protocol for the hydrolysis of a benzylic bromide.

  • Dissolution: Dissolve Diethyl 5-(bromomethyl)isophthalate (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or acetone) and water.

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reduction Route 1: Reduction cluster_hydrolysis Route 2: Hydrolysis start_reduction Diethyl 5-formylisophthalate dissolve_reduction Dissolve in Ethanol start_reduction->dissolve_reduction cool Cool to 0-5 °C dissolve_reduction->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react_reduction Stir at RT add_nabh4->react_reduction quench Quench Reaction react_reduction->quench extract_reduction Extract with Ethyl Acetate quench->extract_reduction purify_reduction Purify extract_reduction->purify_reduction product_reduction This compound purify_reduction->product_reduction start_hydrolysis Diethyl 5-(bromomethyl)isophthalate dissolve_hydrolysis Dissolve in Solvent/Water start_hydrolysis->dissolve_hydrolysis add_base Add Base dissolve_hydrolysis->add_base react_hydrolysis Heat and Stir add_base->react_hydrolysis workup Work-up react_hydrolysis->workup extract_hydrolysis Extract with Ethyl Acetate workup->extract_hydrolysis purify_hydrolysis Purify extract_hydrolysis->purify_hydrolysis product_hydrolysis This compound purify_hydrolysis->product_hydrolysis

Caption: Experimental workflows for the synthesis of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Product Yield inactive_reagent Inactive Reagent low_yield->inactive_reagent incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_solubility Poor Solubility low_yield->poor_solubility fresh_reagent Use Fresh Reagents inactive_reagent->fresh_reagent optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp milder_conditions Use Milder Conditions side_reactions->milder_conditions use_cosolvent Use Co-solvent poor_solubility->use_cosolvent

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Purification of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Diethyl 5-(hydroxymethyl)isophthalate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Issue Possible Cause Solution
Low Purity After Purification Incomplete removal of starting materials or byproducts.Optimize the purification protocol. For column chromatography, try a shallower solvent gradient. For recrystallization, screen different solvent systems.
Co-elution of impurities with the product during column chromatography.Adjust the polarity of the eluent. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina if silica gel is ineffective.
Inefficient removal of acidic impurities (e.g., unreacted 5-(hydroxymethyl)isophthalic acid).Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before purification.
Product Oiling Out During Recrystallization The solvent is too nonpolar for the compound, or the solution is too concentrated.Use a more polar solvent or a solvent pair. Ensure the compound is fully dissolved at the solvent's boiling point and then allow it to cool slowly.
Cooling the solution too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath to encourage crystal formation over oiling.
Poor Separation on TLC Plate Inappropriate solvent system for the separation.The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4. Test various solvent systems with different polarities, such as mixtures of hexanes and ethyl acetate in different ratios.
The TLC plate is overloaded with the sample.Apply a smaller, more concentrated spot of the sample to the TLC plate.
Product Degradation During Purification Prolonged heating during recrystallization.Minimize the time the compound is heated in solution. Use a minimal amount of hot solvent to dissolve the compound quickly.
Use of a strongly acidic or basic environment.Maintain a neutral pH during purification whenever possible. If acidic or basic washes are necessary, perform them quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the Fischer esterification of 5-(hydroxymethyl)isophthalic acid with ethanol. These include:

  • Unreacted 5-(hydroxymethyl)isophthalic acid: A polar, acidic impurity.

  • Monoethyl 5-(hydroxymethyl)isophthalate: The mono-esterified intermediate.

  • Polymeric byproducts: Formed through self-esterification of the starting material or product.

  • Residual acid catalyst: If an acid catalyst like sulfuric acid is used.

Q2: How can I effectively remove the unreacted diacid starting material?

A2: Unreacted 5-(hydroxymethyl)isophthalic acid is significantly more polar and acidic than the desired diethyl ester. An effective method for its removal is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.

Q3: What is a good starting point for a recrystallization solvent system?

A3: Given the presence of both polar (hydroxyl) and non-polar (aromatic ring, ethyl esters) functionalities, a mixed solvent system is often effective. Good starting points include:

  • Ethanol/Water

  • Ethyl acetate/Hexanes

  • Toluene/Hexanes

The general procedure is to dissolve the crude product in a minimum amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate) and then slowly add the less polar solvent (e.g., water or hexanes) until the solution becomes slightly cloudy. Upon slow cooling, crystals of the purified product should form.

Q4: What are the recommended TLC conditions for monitoring the purification?

A4: For thin-layer chromatography (TLC) on silica gel plates, a mobile phase consisting of a mixture of a non-polar and a polar solvent is recommended. A good starting point is a 7:3 mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve optimal separation, where the desired product has an Rf value of around 0.3-0.4. The spots can be visualized under UV light.

Q5: My purified product appears as a persistent oil. What should I do?

A5: Oiling out can be a significant challenge. Here are a few troubleshooting steps:

  • Change the solvent system: The current solvent may be a poor choice for crystallization. Experiment with different solvent pairs.

  • Slow down the cooling process: Rapid cooling favors oil formation. Allow the solution to cool to room temperature undisturbed for several hours before further cooling in an ice bath or refrigerator.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Re-purify: The oil may indicate the presence of significant impurities. Consider an alternative purification method, such as column chromatography, to remove these before attempting recrystallization again.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from less polar and more polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective when the impurities have significantly different solubilities from the product in the chosen solvent system.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, slowly add hexanes until the solution remains faintly cloudy. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound wash Aqueous Wash (NaHCO3) synthesis->wash Remove acidic impurities column_chrom Column Chromatography wash->column_chrom Primary Purification recrystal Recrystallization wash->recrystal Alternative Purification tlc TLC Analysis column_chrom->tlc Monitor Fractions recrystal->tlc Check Purity nmr_hplc NMR / HPLC for Purity tlc->nmr_hplc pure_product Pure Product nmr_hplc->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No acidic_impurity Acidic Impurity Suspected? impure->acidic_impurity base_wash Perform NaHCO3 Wash acidic_impurity->base_wash Yes recrystal_fail Recrystallization Fails (oiling out)? acidic_impurity->recrystal_fail No base_wash->start change_solvent Change Recrystallization Solvent recrystal_fail->change_solvent Yes column_chrom Use Column Chromatography recrystal_fail->column_chrom No change_solvent->start column_chrom->start

Caption: Troubleshooting flowchart for the purification of this compound.

Identifying and removing unreacted starting materials from Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 5-(hydroxymethyl)isophthalate. Our focus is on the identification and removal of unreacted starting materials to ensure the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials found in crude this compound?

A1: Based on typical synthesis routes, the most common unreacted starting materials are 5-(hydroxymethyl)isophthalic acid and ethanol. If the synthesis starts from isophthalic acid, it is also a potential impurity. Depending on the specific synthetic procedure, catalysts or other reagents may also be present.

Q2: How can I qualitatively detect the presence of unreacted starting materials in my product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative detection of impurities. By spotting the crude product, pure starting materials, and the desired product (if available) on the same TLC plate, you can visualize the presence of unreacted starting materials by comparing the retention factors (Rf values) of the spots.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: Which analytical techniques can be used for quantitative analysis of purity?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity of your this compound and detecting trace amounts of starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities by integrating the signals corresponding to the product and the impurities.[1][2][3]

Troubleshooting Guide

Issue 1: Presence of Unreacted 5-(hydroxymethyl)isophthalic acid

Identification:

  • TLC Analysis: The unreacted acid will appear as a more polar spot (lower Rf value) compared to the desired ester product. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • NMR Spectroscopy: In the 1H NMR spectrum, the carboxylic acid protons of 5-(hydroxymethyl)isophthalic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which will be absent in the pure product.

Removal:

  • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it soluble in the aqueous layer. Separate the layers and then wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.

  • Column Chromatography: If extraction is not sufficient, column chromatography using silica gel is effective. The more polar acidic impurity will have a stronger affinity for the silica gel and will elute later than the less polar ester product.

Issue 2: Presence of Unreacted Ethanol

Identification:

  • NMR Spectroscopy: Ethanol will show a characteristic triplet and quartet pattern in the 1H NMR spectrum. Specifically, a triplet around 1.2 ppm (CH3) and a quartet around 3.7 ppm (CH2). These signals may overlap with the ethyl ester signals of the product, but careful integration can reveal the excess ethanol.

  • GC Analysis: Gas chromatography is highly sensitive for detecting residual volatile solvents like ethanol.

Removal:

  • Evaporation under Reduced Pressure: Ethanol can typically be removed by concentrating the crude product on a rotary evaporator. Gentle heating may be applied if the product is thermally stable.

  • High Vacuum Drying: For trace amounts, drying the product under a high vacuum for several hours can effectively remove residual ethanol.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound252.2682-85~399Soluble in common organic solvents like ethyl acetate, acetone, and dichloromethane.
5-(hydroxymethyl)isophthalic acid196.16--Sparingly soluble in water, soluble in ethanol and acetone.[4][5]
Isophthalic acid166.13345-348DecomposesVery slightly soluble in water, soluble in ethanol.[4]
Ethanol46.07-11478.37Miscible with water and many organic solvents.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel coated TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Prepare separate solutions of your starting materials for comparison.

  • Spotting: Using a capillary tube, spot the solutions on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used.

  • Analysis: Compare the Rf values of the spots in your crude product with those of the starting materials.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures. Ethanol or a mixture of ethanol and water are good starting points.[6]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurry in a non-polar solvent like hexane.[7]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start eluting with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[7]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A C18 reverse-phase column is typically suitable for the analysis of aromatic esters.[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, will likely provide good separation.[9][10][11][12]

  • Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Analysis: The unreacted starting materials, being more polar, will typically elute earlier than the ester product. Quantify the components by integrating the peak areas.

Mandatory Visualizations

TroubleshootingWorkflow Start Crude Product Analysis TLC Perform TLC Analysis Start->TLC CheckPurity Assess Purity TLC->CheckPurity Pure Product is Pure CheckPurity->Pure Single Spot Impure Impurities Detected CheckPurity->Impure Multiple Spots IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity AcidImpurity Unreacted Acid IdentifyImpurity->AcidImpurity Low Rf Spot EthanolImpurity Residual Ethanol IdentifyImpurity->EthanolImpurity Confirm w/ NMR/GC Extraction Liquid-Liquid Extraction AcidImpurity->Extraction ColumnChrom Column Chromatography AcidImpurity->ColumnChrom If extraction fails Evaporation Rotary Evaporation EthanolImpurity->Evaporation FinalPurityCheck Final Purity Check (HPLC/NMR) Extraction->FinalPurityCheck ColumnChrom->FinalPurityCheck VacuumDrying High Vacuum Drying Evaporation->VacuumDrying VacuumDrying->FinalPurityCheck End Purified Product FinalPurityCheck->End

Caption: Troubleshooting workflow for identifying and removing unreacted starting materials.

LogicalRelationship Problem Problem Unreacted Starting Materials in Product Cause1 Potential Cause 1 Incomplete Reaction Problem->Cause1 Cause2 Potential Cause 2 Inefficient Workup Problem->Cause2 Solution1 Solution for Cause 1 Optimize Reaction Conditions (e.g., time, temperature, stoichiometry) Cause1->Solution1 Solution2A Solution for Cause 2 (Acid) Aqueous Base Wash Cause2->Solution2A Solution2B Solution for Cause 2 (Ethanol) Evaporation/Drying Cause2->Solution2B Solution2C General Solution Recrystallization or Column Chromatography Cause2->Solution2C

Caption: Logical relationship between the problem, causes, and solutions.

References

Impact of catalyst choice on the synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 5-(hydroxymethyl)isophthalate. The choice of catalyst is a critical factor influencing reaction efficiency, yield, and purity. This resource addresses common issues encountered during synthesis, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through two main pathways:

  • Esterification of 5-(hydroxymethyl)isophthalic acid: This is a direct method where the dicarboxylic acid is reacted with ethanol in the presence of an acid catalyst.

  • Reduction of Diethyl 5-formylisophthalate or related carboxylates: This involves the selective reduction of a carbonyl group at the 5-position to a hydroxymethyl group.

The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Which catalysts are typically used for the esterification of 5-(hydroxymethyl)isophthalic acid?

A2: Acid catalysts are essential for this Fischer esterification. Common choices include:

  • Strong mineral acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but can sometimes lead to side reactions if not used carefully.

  • Organic sulfonic acids: p-Toluenesulfonic acid (p-TsOH) is a popular choice as it is a solid, making it easier to handle, and is generally less corrosive than mineral acids.[1]

  • Solid acid catalysts: Resins like Amberlyst-15 can also be used, which simplify catalyst removal after the reaction.

Q3: What are the potential side reactions when using strong acid catalysts?

A3: While effective, strong acids can promote side reactions, especially at elevated temperatures. These may include:

  • Dehydration: The benzylic alcohol of the starting material or product can undergo acid-catalyzed dehydration, leading to ether formation or polymerization.

  • Charring: Aggressive reaction conditions can cause decomposition and charring of the organic material, reducing yield and complicating purification.

Q4: What types of catalysts are suitable for the reduction route?

A4: For the reduction of a formyl or ester group to a hydroxymethyl group, common reducing agents and catalysts include:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent suitable for converting aldehydes to alcohols. It is generally safer and easier to handle than lithium aluminum hydride.[2]

  • Catalytic Hydrogenation: This method employs a metal catalyst such as Palladium on carbon (Pd/C) or a Ruthenium-based catalyst under a hydrogen atmosphere.[2][3] The choice of catalyst and reaction conditions (pressure, temperature) is crucial for selective reduction.[3]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, categorized by the observed issue.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - For acid-catalyzed esterification, ensure the acid is not old or decomposed. Use a fresh batch if necessary. - For catalytic hydrogenation, ensure the metal catalyst has not been poisoned or deactivated. Use fresh catalyst.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally. For acid catalysts, a catalytic amount (1-5 mol%) is typical. For heterogeneous catalysts, the weight percentage may need optimization.
Poor Solubility of Starting Material - Ensure the starting material, 5-(hydroxymethyl)isophthalic acid, is fully dissolved in the ethanol. Increasing the reaction volume or gentle heating can aid dissolution.
Presence of Water - For esterification, the reaction is an equilibrium. The presence of excess water in the reagents or solvent will shift the equilibrium back to the starting materials. Use anhydrous ethanol and consider using a Dean-Stark trap to remove water as it forms.
Low Reaction Temperature - Esterification reactions often require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition.[1]
Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Over-reduction - In catalytic hydrogenation, the aromatic ring can be reduced under harsh conditions. Reduce the hydrogen pressure, reaction time, or temperature. A less active catalyst might also be beneficial.
Dehydration/Etherification - If using a strong acid catalyst at high temperatures, consider switching to a milder catalyst like p-TsOH or using a lower reaction temperature.
Incomplete Reaction - If starting material is still present, increase the reaction time or temperature. Ensure adequate mixing.

Experimental Protocols

Protocol 1: Esterification using p-Toluenesulfonic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(hydroxymethyl)isophthalic acid.

  • Reagent Addition: Add a sufficient volume of ethanol to dissolve the starting material, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]

Catalyst Selection and Troubleshooting Workflow

G start Start Synthesis route Select Synthetic Route start->route esterification Esterification of 5-(hydroxymethyl)isophthalic acid route->esterification Acid Starting Material reduction Reduction of Diethyl 5-formylisophthalate route->reduction Aldehyde Starting Material catalyst_ester Choose Acid Catalyst esterification->catalyst_ester catalyst_red Choose Reducing Agent/Catalyst reduction->catalyst_red strong_acid Strong Acid (H₂SO₄, HCl) catalyst_ester->strong_acid org_acid Organic Acid (p-TsOH) catalyst_ester->org_acid hydride Hydride Reagent (NaBH₄) catalyst_red->hydride hydrogenation Catalytic Hydrogenation (Pd/C, Ru) catalyst_red->hydrogenation run_rxn Run Reaction & Monitor strong_acid->run_rxn org_acid->run_rxn hydride->run_rxn hydrogenation->run_rxn analysis Analyze Outcome run_rxn->analysis success Successful Synthesis analysis->success High Yield & Purity troubleshoot Troubleshoot analysis->troubleshoot Problem Encountered low_yield Low Yield troubleshoot->low_yield impurities Impurities troubleshoot->impurities check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_conditions Adjust T, Time, Solvent low_yield->check_conditions impurities->check_conditions change_catalyst Change Catalyst Type impurities->change_catalyst check_catalyst->run_rxn check_conditions->run_rxn change_catalyst->run_rxn

Caption: Workflow for synthesis and troubleshooting.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 5-(hydroxymethyl)isophthalate, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing, especially on a larger scale. - Use a catalyst if applicable and ensure its activity. For example, in Fischer esterification, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is crucial.[1]
Side reactions.- Optimize reaction temperature to minimize the formation of byproducts. - In reactions involving reductions, ensure the selective reduction of the desired functional group. For instance, when starting from a tricarboxylic acid derivative, the choice of reducing agent is critical to avoid over-reduction.
Product loss during workup and purification.- Optimize extraction procedures, including solvent choice and the number of extractions. - For purification by crystallization, select an appropriate solvent system to maximize recovery. Recrystallization from isopropyl ether has been shown to be effective for similar compounds.[2]
Incomplete Reaction Insufficient catalyst or reagent.- Verify the stoichiometry of all reactants and catalysts. - For acid-catalyzed esterifications, ensure the catalyst has not been deactivated.
Poor solubility of starting materials.- Select a solvent that effectively dissolves all reactants at the reaction temperature.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or another appropriate analytical method.
Formation of Impurities Over-reduction or side reactions.- If reducing a precursor like a triester, carefully control the stoichiometry of the reducing agent. Safer alternatives to powerful reducing agents like lithium aluminum hydride (LAH), such as sodium borohydride, can offer better selectivity and are safer for scale-up.[3]
Presence of moisture.- Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can interfere with many organic reactions, particularly those involving reactive intermediates.
Purification Challenges Difficulty in crystallization.- Perform a solvent screen to find the optimal solvent or solvent mixture for crystallization. - Seeding the solution with a small crystal of the pure product can induce crystallization.
Oily product obtained instead of a solid.- Ensure all solvent from the previous step has been removed. - Attempt to triturate the oil with a non-polar solvent to induce solidification.
Scalability Issues Poor heat transfer in large reactors.- Ensure the reactor is equipped with an efficient heating and cooling system to maintain a consistent temperature throughout the reaction mixture.
Inefficient mixing.- Use an appropriate mechanical stirrer and optimize the stirring speed for the reactor volume.
Safety concerns with reagents.- When scaling up, consider replacing hazardous reagents with safer alternatives. For example, using sodium borohydride instead of LAH for reductions can mitigate safety risks.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 5-hydroxyisophthalic acid, which can be esterified, or a derivative of 1,3,5-benzenetricarboxylic acid, which can be selectively reduced.[1][4]

Q2: What is a recommended method for scaling up the esterification of 5-hydroxyisophthalic acid?

A2: A Fischer esterification using an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is a common and scalable method.[1] A similar industrial process for diethyl m-phthalate involves reacting m-phthalic acid with ethanol at elevated temperatures and pressures.[5]

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

A3: If your synthesis route involves the use of metal hydrides like lithium aluminum hydride (LAH) for reduction, be aware that these reagents are highly reactive and can be hazardous on a large scale.[3] Consider using safer alternatives like sodium borohydride.[3] Always conduct a thorough safety assessment before scaling up any chemical process.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of starting materials and the appearance of the product.

Q5: What is the typical melting point of this compound?

A5: The reported melting point for this compound is in the range of 82-85 °C.[4][6]

Experimental Protocols

Protocol 1: Fischer Esterification of 5-Hydroxyisophthalic Acid

This protocol is based on a similar esterification procedure.[1]

Materials:

  • 5-Hydroxyisophthalic acid

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyisophthalic acid in an excess of absolute ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours), monitoring the reaction by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular FormulaC13H16O5[7][8][9]
Molecular Weight252.26 g/mol [7][9]
Melting Point82-85 °C[4][6]
AppearanceSolid[6]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_hydroxyisophthalic_acid 5-Hydroxyisophthalic Acid Esterification Fischer Esterification 5_hydroxyisophthalic_acid->Esterification Ethanol, H+ catalyst Product This compound Esterification->Product

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine reactants and solvent - Add catalyst Start->Reaction_Setup Reaction Heat to Reflux (Monitor by TLC) Reaction_Setup->Reaction Workup Workup: - Remove solvent - Extraction - Washing Reaction->Workup Purification Purification: (e.g., Recrystallization) Workup->Purification Analysis Product Analysis: (e.g., MP, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Problem Low Yield? Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Yes Purification_Loss Product Loss During Purification? Problem->Purification_Loss No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Stoichiometry/Purity Incomplete_Reaction->Check_Reagents Consider End Problem Solved Increase_Time_Temp->End Check_Reagents->End Optimize_Workup Optimize Extraction/Crystallization Purification_Loss->Optimize_Workup Yes Side_Products Significant Side Products? Purification_Loss->Side_Products No Optimize_Workup->End Optimize_Temp Optimize Reaction Temperature Side_Products->Optimize_Temp Yes Optimize_Temp->End

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the Quantification of Diethyl 5-(hydroxymethyl)isophthalate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diethyl 5-(hydroxymethyl)isophthalate is crucial for purity assessment, stability studies, and quality control. This guide provides a comprehensive comparison between a validated High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of various organic compounds, including esters like this compound.[1][2] Its advantages in terms of resolution, sensitivity, and versatility make it a primary choice for quantitative analysis in pharmaceutical and chemical industries.[1] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can offer competitive or even superior performance in specific scenarios, particularly concerning sensitivity and selectivity.[2] This guide will delve into a validated HPLC method, compare its performance with GC-MS, and provide the necessary details for methodological implementation.

Comparative Performance Data

The following table summarizes the key performance parameters of a validated HPLC method compared to a typical GC-MS method for the quantification of this compound.

ParameterValidated HPLC-UV Method Alternative Method (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Analysis Time ~10 minutes~20 minutes

Experimental Protocols

Validated HPLC-UV Method

This method outlines a reversed-phase HPLC approach for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Method Selection

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detection UV Detection (238 nm) column->detection data Data Acquisition and Processing detection->data quant Quantification data->quant Method_Selection start Start: Need to quantify DHMI lod_check Is LOD < 0.05 µg/mL required? start->lod_check gcms Use GC-MS lod_check->gcms Yes matrix_check Complex Matrix? lod_check->matrix_check No hplc Use HPLC-UV matrix_check->hplc No gcms_pref Consider GC-MS for higher selectivity matrix_check->gcms_pref Yes

References

A Comparative Guide to Purity Assessment of Diethyl 5-(hydroxymethyl)isophthalate: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates like Diethyl 5-(hydroxymethyl)isophthalate is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for purity assessment.

Quantitative Data Summary

The following table summarizes the typical performance of each method in the purity assessment of a synthesized batch of this compound.

ParameterQuantitative NMR (qNMR)HPLCGC-MS
Purity (%) 99.5 ± 0.199.3 ± 0.399.4 ± 0.2
Limit of Detection (LOD) ~0.05%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.003%
Analysis Time per Sample ~10-15 minutes~20-30 minutes~25-35 minutes
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Specificity High (structure-specific)Moderate to HighHigh
Precision (RSD) < 1%< 2%< 1.5%
Accuracy HighHighHigh
Primary Method YesNo (requires reference standard)No (requires reference standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[2]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and the internal standard are fully soluble.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Use a standard single-pulse experiment (e.g., Bruker 'zg30') with a 30° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery between scans. A typical D1 value is 30-60 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[1]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals could be the singlet from the benzylic CH2 protons or the aromatic protons.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Workflow for qNMR purity assessment.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[3] For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram (area percent method), or an external standard of known purity is used for quantification.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 230 nm.[3]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_analyte / Total_Area_of_all_peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[4] The separated components are then detected by a mass spectrometer, which provides both quantitative information and mass spectra for identification.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for aromatic ester analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate purity using the area percent method from the total ion chromatogram (TIC).

Method_Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gc GC Attributes qNMR qNMR HPLC HPLC qNMR->HPLC Relative Quantification GC GC qNMR->GC Orthogonal Method HPLC->GC Separation-Based qnmr_abs Absolute Quantification qnmr_nd Non-Destructive qnmr_struc Structural Information hplc_vers Versatile hplc_nonvol Non-Volatile Compounds hplc_ref Requires Reference Standard gc_sens High Sensitivity gc_vol Volatile Compounds gc_ms MS Identification

Comparison of key analytical features.

Method Comparison

  • qNMR stands out as a primary method, meaning it can provide an absolute purity value without the need for a specific reference standard of this compound.[5] This is a significant advantage, especially for novel compounds where certified standards may not be available. It is also non-destructive, allowing the sample to be recovered.

  • HPLC is a versatile and widely available technique suitable for routine quality control. It offers excellent separation of non-volatile impurities and is a robust method for purity determination by area percentage. However, it is a relative quantification method unless a certified reference standard of the analyte is used.[6]

  • GC-MS is highly sensitive and ideal for detecting volatile and semi-volatile impurities that may not be readily observed by HPLC. The coupling with mass spectrometry provides definitive identification of impurities based on their mass spectra. Similar to HPLC, it typically provides relative purity unless a specific reference standard is employed.

For a comprehensive purity assessment of this compound, a combination of these techniques is often recommended. HPLC can be used for the primary purity analysis and detection of non-volatile impurities, GC-MS can be employed to screen for residual solvents and other volatile impurities, and qNMR can provide an orthogonal, absolute purity value for confirmation and certification of reference materials. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

Unveiling the Molecular Weight of Diethyl 5-(hydroxymethyl)isophthalate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular weight confirmation is a critical step in compound verification. This guide provides a comparative analysis of mass spectrometry techniques for determining the molecular weight of Diethyl 5-(hydroxymethyl)isophthalate, supported by detailed experimental protocols and data presentation.

This compound, a chemical compound with the molecular formula C13H16O5, has a theoretical molecular weight of 252.26 g/mol [1][2][3]. Mass spectrometry stands as a definitive analytical technique for confirming this molecular weight. This guide will focus on Electrospray Ionization (ESI), a soft ionization technique well-suited for the analysis of moderately polar organic molecules like this compound, as it typically produces ions with minimal fragmentation[4][5][6][7].

Comparative Analysis of Expected Mass Spectrometry Data

In positive ion mode ESI-MS, molecules are often ionized by the addition of a proton ([M+H]+) or other cations, known as adducts, from the solvent or mobile phase[8][9][10][11][12]. The formation of these adducts is a common phenomenon and their recognition is key to accurate data interpretation. The table below compares the theoretical monoisotopic mass of this compound with the expected mass-to-charge ratio (m/z) of its common adducts that can be observed in an ESI mass spectrum.

Ion Species Adduct Theoretical m/z Hypothetical Observed m/z Mass Difference (Da)
[M+H]+ Proton253.1071253.1075+0.0004
[M+Na]+ Sodium275.0890275.0893+0.0003
[M+K]+ Potassium291.0629291.0632+0.0003
[M+NH4]+ Ammonium270.1336270.1340+0.0004

Note: The hypothetical observed m/z values are for illustrative purposes and actual measurements may vary slightly depending on instrument calibration and resolution.

Experimental Protocol: Mass Spectrometry Analysis

This section details the methodology for the mass spectrometric analysis of this compound using Electrospray Ionization coupled with a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

1. Sample Preparation:

  • Dissolve a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (Nitrogen): 600 L/hr

  • Mass Range: m/z 100 - 500

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • The acquired mass spectrum should be analyzed for the presence of the protonated molecule [M+H]+ and common adducts such as [M+Na]+ and [M+K]+.

  • The measured m/z values should be compared with the theoretically calculated values to confirm the molecular weight of this compound.

Workflow for Molecular Weight Confirmation

The following diagram illustrates the logical workflow for the confirmation of the molecular weight of this compound using mass spectrometry.

Molecular Weight Confirmation Workflow Figure 1. Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_result Conclusion A Dissolve in Solvent B Dilute to Working Concentration A->B C Infuse Sample into ESI Source B->C D Acquire Mass Spectrum C->D E Identify [M+H]+ and Adduct Ions D->E F Compare Observed m/z to Theoretical m/z E->F G Molecular Weight Confirmed F->G Match H Further Investigation Required F->H No Match

References

A Comparative Analysis of Reactivity: Diethyl 5-(hydroxymethyl)isophthalate vs. Dimethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Diethyl 5-(hydroxymethyl)isophthalate and dimethyl 5-(hydroxymethyl)isophthalate are two such versatile intermediates, frequently employed in the synthesis of polymers, dendrimers, and as linkers in metal-organic frameworks. While structurally similar, the choice between the diethyl and dimethyl ester derivatives can significantly impact reaction kinetics and product yields. This guide provides an objective comparison of their reactivity, supported by established chemical principles and analogous experimental data, to facilitate informed decision-making in research and development.

Executive Summary

The primary difference in reactivity between this compound and Dimethyl 5-(hydroxymethyl)isophthalate stems from the steric and electronic properties of the ethyl versus the methyl ester groups. In general, dimethyl 5-(hydroxymethyl)isophthalate is expected to exhibit higher reactivity in reactions involving nucleophilic attack at the carbonyl carbon of the ester. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile.

Reactivity Comparison: A Data-Driven Perspective

Ester Group Reactivity

The reactivity of the ester functionality is a critical consideration in many synthetic applications, including hydrolysis, transesterification, and amidation.

Steric Effects: The ethyl group in this compound is bulkier than the methyl group in its dimethyl counterpart. This increased steric hindrance in the diethyl ester makes the carbonyl carbon less accessible to nucleophiles, thereby slowing down the rate of reaction.

Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This increased electron density on the carbonyl carbon of the diethyl ester makes it slightly less electrophilic and, consequently, less reactive towards nucleophiles.

Experimental data from related compounds, such as phthalate esters, corroborates this trend. For instance, the second-order rate constant for the alkaline hydrolysis of dimethyl phthalate is higher than that of diethyl phthalate, indicating a faster reaction for the dimethyl ester[1].

Table 1: Predicted Relative Reactivity of Ester Groups

Reaction TypeThis compoundDimethyl 5-(hydroxymethyl)isophthalateRationale
Ester Hydrolysis LowerHigherLess steric hindrance and slightly higher electrophilicity of the carbonyl carbon in the dimethyl ester.
Transesterification LowerHigherThe smaller methyl group allows for more facile attack by the incoming alcohol nucleophile.
Amidation LowerHigherReduced steric hindrance from the methyl groups facilitates nucleophilic attack by amines.
Hydroxymethyl Group Reactivity

The 5-(hydroxymethyl) group introduces a primary alcohol functionality, which can participate in a variety of reactions, including oxidation, esterification, and etherification. The electronic influence of the two ester groups on the reactivity of this benzylic alcohol is expected to be minimal. The Hammett sigma value for a -CH2OH group is reported to be zero, suggesting it has a negligible electronic effect on the aromatic ring and, by extension, on the ester groups[2]. Conversely, the ester groups, being meta to the hydroxymethyl group, will have a minor electronic influence on its reactivity. Therefore, the reactivity of the hydroxymethyl group is anticipated to be very similar for both compounds.

Experimental Protocols

The following are representative experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Alkaline Ester Hydrolysis (Kinetics Study)

Objective: To determine and compare the rate of hydrolysis of this compound and Dimethyl 5-(hydroxymethyl)isophthalate under alkaline conditions.

Materials:

  • This compound or Dimethyl 5-(hydroxymethyl)isophthalate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks, and stopwatches

Procedure:

  • Prepare a stock solution of the ester (e.g., 0.05 M) in ethanol.

  • Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature (e.g., 25 °C) in the water bath.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a flask and start the stopwatch.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution.

  • Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.

  • Continue taking aliquots until a significant portion of the ester has been hydrolyzed.

  • The concentration of the ester at each time point can be calculated from the titration data.

  • Plot the appropriate concentration-time data to determine the rate constant of the reaction.

Protocol 2: Transesterification

Objective: To perform the transesterification of this compound or Dimethyl 5-(hydroxymethyl)isophthalate with a different alcohol.

Materials:

  • This compound or Dimethyl 5-(hydroxymethyl)isophthalate

  • Reactant alcohol (e.g., benzyl alcohol)

  • Catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)

  • Anhydrous solvent (e.g., toluene, THF)

  • Rotary evaporator

  • Apparatus for distillation (optional, to remove the alcohol byproduct)

  • Analytical instruments for reaction monitoring (e.g., TLC, GC-MS, NMR)

Procedure:

  • Dissolve the ester in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the reactant alcohol (in excess) to the solution.

  • Add a catalytic amount of the chosen transesterification catalyst.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique.

  • If necessary, remove the alcohol byproduct (methanol or ethanol) by distillation to drive the equilibrium towards the product.

  • Upon completion, cool the reaction mixture and quench the catalyst (e.g., with a mild acid).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized hydrolysis of the isophthalate esters, highlighting the structural difference that influences their reactivity.

Hydrolysis_Comparison Diethyl This compound Product_Di 5-(hydroxymethyl)isophthalic acid + 2 Ethanol Diethyl->Product_Di Hydrolysis (Slower) Dimethyl Dimethyl 5-(hydroxymethyl)isophthalate Product_Me 5-(hydroxymethyl)isophthalic acid + 2 Methanol Dimethyl->Product_Me Hydrolysis (Faster)

Caption: Comparative hydrolysis pathways.

Conclusion

References

Performance Showdown: Diethyl 5-(hydroxymethyl)isophthalate Versus Functionalized Isophthalate Counterparts in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced polymer development, the choice of monomer is paramount to tailoring the final material's properties for specific applications, from high-performance plastics to sophisticated drug delivery systems. This guide provides a comparative analysis of Diethyl 5-(hydroxymethyl)isophthalate against other functionalized isophthalates, namely Dimethyl 5-sulfoisophthalate sodium salt, Dimethyl 5-aminoisophthalate, and Dimethyl 5-hydroxyisophthalate. By examining their impact on polymer characteristics such as thermal stability and mechanical strength, this report offers researchers, scientists, and drug development professionals a data-driven overview to inform their monomer selection process.

Executive Summary of Monomer Performance

The incorporation of different functional groups onto the isophthalate ring profoundly influences the resultant polymer's properties. This compound, with its reactive hydroxyl group, offers a versatile platform for creating polyesters with tailored functionalities. In comparison, the sulfonate group in Dimethyl 5-sulfoisophthalate sodium salt introduces hydrophilicity and ion-exchange capabilities, while the amine group in Dimethyl 5-aminoisophthalate provides a reactive site for further chemical modifications and imparts unique thermal characteristics to the resulting polyamides. The hydroxyl group in Dimethyl 5-hydroxyisophthalate also offers a reactive site, influencing the polymer's structure and potential for post-polymerization modification.

Comparative Performance Data

The following tables summarize the key performance indicators of polymers synthesized using these functionalized isophthalate monomers. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in synthesis conditions and the other co-monomers used in the polymerizations.

Table 1: Thermal Properties of Copolyesters and Polyamides

MonomerPolymer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)
This compound CopolyesterData not availableData not availableData not available
Dimethyl 5-sulfoisophthalate sodium salt CopolyesterDecreases with increasing contentDecreases with increasing contentDecreases with increasing content
Dimethyl 5-aminoisophthalate Polyamide128 - 320[1]Not applicable (amorphous)250 - 440[1]
Dimethyl 5-hydroxyisophthalate CopolyesterData not availableData not availableData not available

Table 2: Mechanical Properties of Copolyesters and Polyamides

MonomerPolymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound CopolyesterData not availableData not availableData not available
Dimethyl 5-sulfoisophthalate sodium salt CopolyesterData not availableData not availableData not available
Dimethyl 5-aminoisophthalate PolyamideData not availableData not availableData not available
Dimethyl 5-hydroxyisophthalate CopolyesterData not availableData not availableData not available

Note: The lack of directly comparable quantitative data for this compound and Dimethyl 5-hydroxyisophthalate in the public domain highlights a research gap. The properties of polymers derived from these monomers are highly dependent on the specific co-monomers and polymerization conditions used.

Impact of Functional Groups on Polymer Properties

The distinct functional groups of each isophthalate monomer impart unique characteristics to the resulting polymers:

  • This compound: The primary alcohol group provides a reactive site for creating branched polymers, cross-linking, or for post-polymerization modifications. This can be leveraged to enhance mechanical properties and introduce specific functionalities for applications like drug delivery, where the hydroxyl group can be used for conjugating therapeutic agents.

  • Dimethyl 5-sulfoisophthalate sodium salt: The ionic sulfonate group significantly increases the hydrophilicity of polyesters. This property is particularly useful for applications requiring improved dyeability in textiles, enhanced adhesion, and for creating water-dispersible or water-soluble polymers. However, the introduction of this bulky, ionic group can disrupt chain packing, leading to a decrease in thermal stability and crystallinity.

  • Dimethyl 5-aminoisophthalate: The amine group allows for the synthesis of polyamides with high thermal stability, a characteristic of aromatic polyamides.[1] These polymers often exhibit high glass transition temperatures and good mechanical strength. The amine functionality also presents a reactive handle for further chemical modifications, such as grafting or cross-linking, to tailor the material for specific high-performance applications.

  • Dimethyl 5-hydroxyisophthalate: Similar to its hydroxymethyl counterpart, the hydroxyl group offers a reactive point for modifying polymer architecture and properties. It can participate in hydrogen bonding, which can influence the polymer's mechanical and thermal properties.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and characterization of polymers using these functionalized isophthalates.

Polyester Synthesis via Melt Polycondensation

This method is commonly used for synthesizing polyesters from diol and diacid/diester monomers.

  • Monomer Preparation: The functionalized isophthalate monomer, a diol (e.g., ethylene glycol, 1,4-butanediol), and a co-dicarboxylic acid or its dimethyl ester (e.g., terephthalic acid, dimethyl terephthalate) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 180 to 220°C. A catalyst, such as antimony trioxide or a titanium-based catalyst, is added. The reaction proceeds with the removal of the condensation byproduct (water or methanol) by distillation.

  • Polycondensation: After the initial stage, the temperature is gradually increased (e.g., to 250-280°C) and a vacuum is applied to facilitate the removal of excess diol and drive the polymerization to achieve a high molecular weight polymer. The reaction is monitored by the viscosity of the molten polymer.

  • Isolation and Purification: The resulting polymer is extruded from the reactor, cooled, and pelletized. The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Polyamide Synthesis via Low-Temperature Solution Polycondensation

This technique is often employed for the synthesis of high-performance aromatic polyamides.

  • Monomer Solution Preparation: The aromatic diamine is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a solubilizing agent like lithium chloride in a flask under a nitrogen atmosphere. The solution is cooled to 0-5°C.

  • Polymerization: The diacid chloride (derived from the functionalized isophthalic acid) is added to the cooled diamine solution as a solid or a solution in the same solvent. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to continue the polymerization.

  • Precipitation and Washing: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and oligomers, and finally dried in a vacuum oven.[1]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring the decomposition temperature (Td).

  • Tensile Testing: To determine the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break, typically performed on film or fiber samples.

Visualizing Polymer Synthesis and Property Relationships

The following diagrams illustrate the general workflow for polymer synthesis and the conceptual relationship between monomer structure and polymer properties.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Functionalized Isophthalate + Co-monomers Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation/Washing) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Structural Structural Analysis (NMR, FTIR) Pure_Polymer->Structural Molecular_Weight Molecular Weight (GPC) Pure_Polymer->Molecular_Weight Thermal Thermal Analysis (DSC, TGA) Pure_Polymer->Thermal Mechanical Mechanical Testing (Tensile) Pure_Polymer->Mechanical

General workflow for polymer synthesis and characterization.

Monomer_Property_Relationship cluster_monomers Functionalized Isophthalate Monomers cluster_properties Resultant Polymer Properties DHMI This compound (-CH2OH) Reactivity Reactivity / Cross-linking DHMI->Reactivity DSIS Dimethyl 5-sulfoisophthalate Na Salt (-SO3Na) Hydrophilicity Hydrophilicity / Dyeability DSIS->Hydrophilicity DAIS Dimethyl 5-aminoisophthalate (-NH2) Thermal_Stability High Thermal Stability DAIS->Thermal_Stability DHIS Dimethyl 5-hydroxyisophthalate (-OH) DHIS->Reactivity H_Bonding Hydrogen Bonding DHIS->H_Bonding

Influence of functional groups on key polymer properties.

References

Analytical method validation for Diethyl 5-(hydroxymethyl)isophthalate according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Method Validation of Diethyl 5-(hydroxymethyl)isophthalate

This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of this compound, a key intermediate in various manufacturing processes. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability for researchers, scientists, and drug development professionals.[1][2][3]

Primary Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and specific reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound. This method is ideal for routine quality control and stability testing.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

      • Gradient Program: 0-10 min, 30-70% A; 10-15 min, 70% A; 15-17 min, 70-30% A; 17-20 min, 30% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound reference standard in Acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Summary of Validation Data (HPLC-UV)

The validation of the HPLC-UV method was performed according to ICH Q2(R1) guidelines, and the results are summarized in the comparative table below.[4][5]

Comparative Analysis of Analytical Methods

While HPLC-UV is a widely applicable technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC-UV) offer alternative advantages.[6][7][8] The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.[7]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For this compound, derivatization may be required to improve its volatility and thermal stability.

Experimental Protocol Outline (GC-MS):

  • Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, ramp to 280°C.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Alternative Method 2: Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC by utilizing smaller particle size columns and higher pressures.

Experimental Protocol Outline (UPLC-UV):

  • Instrumentation: A UPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Similar to the HPLC method but with an adjusted gradient for faster elution.

    • Flow Rate: 0.5 mL/min.

    • Detection: 230 nm.

Comparative Data Presentation

The following table summarizes the key validation parameters for the three analytical methods.

Validation ParameterHPLC-UVGC-MSUPLC-UV
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 500.5 - 75
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Specificity HighVery HighHigh
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL0.15 µg/mL0.3 µg/mL
Analysis Time ~20 min~25 min (including derivatization)~5 min

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process as stipulated by ICH guidelines.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation and Reporting Method_Development Analytical Method Development Protocol Validation Protocol Definition Method_Development->Protocol Specificity Specificity Protocol->Specificity ICH Q2(R1) Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Suitability System Suitability Criteria Establishment Report->Suitability

Caption: Workflow for analytical method validation according to ICH guidelines.

References

Comparative Efficacy of Diethyl 5-(hydroxymethyl)isophthalate Derivatives: A Biological Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of Diethyl 5-(hydroxymethyl)isophthalate derivatives reveals their potential as cytotoxic agents, particularly in inducing apoptosis in cancer cell lines. While extensive research has focused on their anti-cancer properties, data on their antimicrobial, antioxidant, and anti-inflammatory effects remains less specific to this particular class of compounds. This guide provides a comparative analysis of the available experimental data for researchers, scientists, and drug development professionals.

This publication synthesizes findings from peer-reviewed literature to offer an objective comparison of the biological performance of various this compound derivatives. The following sections detail the cytotoxic effects, and where available, touch upon other relevant biological activities, supported by experimental protocols and visual representations of key concepts.

Cytotoxic Activity: Inducing Apoptosis in Leukemia Cells

A key study by Galkin et al. investigated a series of hydrophobic derivatives of 5-(hydroxymethyl)isophthalic acid for their ability to selectively induce apoptosis in leukemia cells while sparing healthy fibroblasts. The study synthesized a range of derivatives by modifying the hydroxymethyl group with various acyl and alkyl chains, leading to compounds with differing lipophilicity.

The cytotoxicity of these derivatives was evaluated against human Jurkat T-cell leukemia and normal human skin fibroblasts (HSF). The results, summarized in the table below, demonstrate that increasing the length of the acyl chain in 5-acyloxymethyl derivatives generally leads to a higher cytotoxic effect on Jurkat cells.

CompoundDerivative TypeChain LengthJurkat IC50 (µM)HSF IC50 (µM)Selectivity Index (HSF IC50 / Jurkat IC50)
1 Parent Compound (this compound)->100>100-
2a 5-AcyloxymethylC2 (Acetyl)85.3 ± 7.1>100>1.2
2b 5-AcyloxymethylC4 (Butyryl)42.1 ± 3.5>100>2.4
2c 5-AcyloxymethylC6 (Hexanoyl)21.5 ± 2.289.4 ± 8.14.2
2d 5-AcyloxymethylC8 (Octanoyl)10.3 ± 0.945.2 ± 4.34.4
2e 5-AcyloxymethylC10 (Decanoyl)5.1 ± 0.422.1 ± 2.04.3
3a 5-AlkoxymethylC4 (Butyl)68.7 ± 5.9>100>1.5
3b 5-AlkoxymethylC8 (Octyl)15.2 ± 1.365.4 ± 6.14.3

Data extracted from Galkin A, et al. Drug Development Research, 69(4), 185-195 (2008).

The study highlights that the introduction of a lipophilic side chain at the 5-hydroxymethyl position is crucial for the cytotoxic activity. Notably, the 5-acyloxymethyl derivatives consistently showed higher potency than the corresponding 5-alkoxymethyl derivatives. The selectivity index indicates that these compounds are more toxic to leukemia cells than to normal fibroblasts, a desirable characteristic for potential anti-cancer agents.

Experimental Protocols: Cytotoxicity Assessment

Cell Culture: Human Jurkat T-cell leukemia and human skin fibroblasts (HSF) were cultured in RPMI-1640 and DMEM media, respectively, supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathway: Apoptosis Induction

The mechanism of cell death induced by these derivatives was investigated and confirmed to be apoptosis. This process is a form of programmed cell death crucial for normal tissue development and homeostasis and is a primary target for many cancer therapies.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_cell Target Cell (e.g., Leukemia Cell) Derivative Isophthalate Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Mitochondrial Membrane Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Figure 1. Simplified intrinsic pathway of apoptosis induced by isophthalate derivatives.

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

While the primary focus of the available literature on this compound derivatives has been on their cytotoxic effects, the broader class of isophthalates and phthalates has been investigated for other biological activities.

Antioxidant Activity: Phthalate derivatives isolated from natural sources have been shown to possess antioxidant capabilities. These are typically evaluated using assays such as DPPH radical scavenging and lipid peroxidation inhibition. Quantitative data for the specific this compound derivatives is needed to draw direct comparisons.

Anti-inflammatory Activity: The anti-inflammatory potential of isophthalate derivatives is an area of growing interest. In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to screen for anti-inflammatory effects. As with the other activities, specific data for the cytotoxic derivatives is currently lacking.

Experimental Workflow: General Biological Activity Screening

The following diagram illustrates a general workflow for screening chemical compounds for various biological activities.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Isophthalate Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) purification->anti_inflammatory data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Figure 2. General experimental workflow for biological activity screening.

Structure-Activity Relationship and Future Directions

The available data strongly suggests a clear structure-activity relationship for the cytotoxic effects of this compound derivatives. The lipophilicity, determined by the length and nature of the substituent at the 5-position, is a key determinant of their potency against leukemia cells.

sar_logic cluster_structure Structural Modification cluster_property Physicochemical Property cluster_activity Biological Activity increase_chain Increase Acyl Chain Length at 5-position increase_lipo Increased Lipophilicity increase_chain->increase_lipo increase_cyto Increased Cytotoxicity (in Leukemia Cells) increase_lipo->increase_cyto

Figure 3. Structure-activity relationship for cytotoxicity.

Future research should aim to broaden the biological activity profile of these promising cytotoxic compounds. A comprehensive study that includes antimicrobial, antioxidant, and anti-inflammatory screening of the same set of derivatives would provide a more complete understanding of their therapeutic potential and potential off-target effects. Such data would be invaluable for the rational design of novel, multi-functional therapeutic agents based on the this compound scaffold.

A Comparative Guide to Polyesters for Advanced Drug Delivery: Spotlight on Diethyl 5-(hydroxymethyl)isophthalate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer is a critical decision that dictates the efficacy, safety, and functionality of a drug delivery system. This guide provides a comprehensive comparison of polyesters synthesized from Diethyl 5-(hydroxymethyl)isophthalate (D5H) against widely-used biodegradable polyesters such as Polylactic acid (PLA), Polyglycolic acid (PGA), and Poly(ε-caprolactone) (PCL). The inclusion of the pendant hydroxymethyl group in D5H-based polymers offers a unique advantage for functionalization, enabling the development of targeted and responsive drug delivery platforms.

The core advantage of utilizing this compound as a monomer lies in the introduction of a reactive pendant hydroxyl group onto the polyester backbone.[1][2] This functional handle allows for the covalent attachment of various molecules, including targeting ligands, imaging agents, and drugs, without compromising the polymer's structural integrity.[1][2] This versatility contrasts with traditional polyesters like PLA, PGA, and PCL, which lack such inherent functionality and often require more complex modification strategies.[3][4]

Performance Comparison of Polyesters

The choice of monomer significantly influences the thermal, mechanical, and biodegradable properties of the resulting polyester, which in turn affect its suitability for specific drug delivery applications.

Thermal and Mechanical Properties

Polymers derived from D5H are expected to exhibit distinct thermal and mechanical characteristics compared to their aliphatic counterparts. The aromatic isophthalate backbone generally imparts greater rigidity than the linear aliphatic chains of PLA, PGA, and PCL, which can lead to higher glass transition temperatures (Tg) and enhanced mechanical strength.[5][6] However, the introduction of the flexible hydroxymethyl side group can modulate these properties.

PropertyD5H-Based Polyester (Anticipated)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Poly(ε-caprolactone) (PCL)
Glass Transition Temp. (Tg) Higher than PLA and PCL55-65 °C[7][8]35-40 °C[8][9]-60 °C[7][10]
Melting Temperature (Tm) Dependent on co-monomer170-180 °C[7]225-230 °C[9]59-64 °C[7][10]
Mechanical Strength HighHigh[8]Very High[8]Low
Flexibility ModerateLowLowHigh

Note: Specific values for D5H-based polyesters are dependent on the co-monomer used in the polymerization and require experimental verification. The data presented for PLA, PGA, and PCL are typical values reported in the literature.

Biodegradability and Drug Release

The degradation rate of polyesters is a critical factor in designing controlled-release drug delivery systems. The presence of ester linkages in all these polymers allows for hydrolytic degradation into biocompatible products.[11] The degradation rate is influenced by factors such as crystallinity, hydrophilicity, and the presence of functional groups.[12]

The pendant hydroxyl groups in D5H-based polyesters can increase hydrophilicity, potentially leading to faster degradation rates compared to the more hydrophobic PCL.[1][13] However, the aromatic nature of the isophthalate ring may offer some resistance to hydrolysis compared to the purely aliphatic backbones of PLA and PGA. This tunability of degradation is a key advantage for tailoring drug release profiles.

Drug release from polyester-based nanoparticles is often biphasic, with an initial burst release followed by a sustained release phase.[14][15] The functional groups on D5H-polymers can be used to conjugate drugs, leading to a more controlled, degradation-dependent release mechanism, potentially minimizing the initial burst effect.[16]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of these polymers to ensure reproducibility and reliable comparison.

Synthesis of D5H-Based Copolyester

This protocol describes a typical melt polycondensation method for synthesizing a copolyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound (D5H)

  • 1,4-butanediol

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charge the monomers (D5H and 1,4-butanediol in the desired molar ratio), catalyst, and antioxidant into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heat the mixture under a nitrogen atmosphere to 180-200°C to initiate the transesterification reaction, distilling off the ethanol byproduct.

  • After the theoretical amount of ethanol is collected, gradually increase the temperature to 220-240°C and apply a vacuum (0.1-1 mbar) to facilitate the removal of excess diol and promote polycondensation.

  • Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the polymer to room temperature under nitrogen and collect the product.

Characterization of Polymer Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and composition of the synthesized polymer.

  • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and filter the solution. Inject the sample into a GPC system equipped with appropriate columns and a refractive index detector. Use polystyrene standards for calibration.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Heat the sample to a temperature above its expected melting point, then cool it down, and finally heat it again at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg and Tm are determined from the second heating scan.

Tensile Testing:

  • Purpose: To evaluate the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

  • Protocol: Prepare dog-bone shaped specimens of the polymer film using a die cutter. Perform tensile tests using a universal testing machine at a constant crosshead speed, according to ASTM D882 standards.

Preparation and Characterization of Drug-Loaded Nanoparticles

Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

  • Dissolve the polymer and the drug (e.g., paclitaxel) in a volatile organic solvent (e.g., dichloromethane).

  • Add this organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex processes and relationships in polymer synthesis and drug delivery.

Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (D5H, Diol) Polycondensation Melt Polycondensation Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Dissolution Dissolution in Good Solvent Crude_Polymer->Dissolution Precipitation Precipitation in Poor Solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Purified Polymer Drying->Pure_Polymer NMR NMR Pure_Polymer->NMR GPC GPC Pure_Polymer->GPC DSC DSC Pure_Polymer->DSC Tensile Tensile Testing Pure_Polymer->Tensile

Workflow for the synthesis and characterization of D5H-based polyesters.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation Polymer_Drug Polymer + Drug in Organic Solvent Emulsification Emulsification Polymer_Drug->Emulsification Aqueous_Phase Aqueous Phase + Surfactant Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticles Drug-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles Characterization Particle Size & Zeta Potential Nanoparticles->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Nanoparticles->Drug_Loading Release_Study In Vitro Drug Release Nanoparticles->Release_Study Biocompatibility Biocompatibility Assay Nanoparticles->Biocompatibility

Experimental workflow for the formulation and evaluation of drug-loaded nanoparticles.

References

Head-to-head comparison of different synthetic routes to Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Diethyl 5-(hydroxymethyl)isophthalate, a valuable building block in medicinal chemistry and materials science. This document provides a detailed comparison of three distinct synthetic pathways, offering experimental protocols and quantitative data to inform your selection of the most suitable route for your research needs.

This compound is a key intermediate used in the synthesis of a variety of compounds, including dendrimers, polymers, and pharmacologically active molecules. The selection of an optimal synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness. This guide presents a head-to-head comparison of three primary methods for its preparation: the selective reduction of triethyl 1,3,5-benzenetricarboxylate, the reduction of diethyl 5-formylisophthalate, and the hydrolysis of diethyl 5-(bromomethyl)isophthalate.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Selective Reduction of Triethyl 1,3,5-benzenetricarboxylateRoute 2: Reduction of Diethyl 5-formylisophthalateRoute 3: Hydrolysis of Diethyl 5-(bromomethyl)isophthalate
Starting Material Triethyl 1,3,5-benzenetricarboxylateDiethyl 5-formylisophthalateDiethyl 5-(bromomethyl)isophthalate
Key Reagents Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄)Water, Base (e.g., NaHCO₃)
Solvent Dry Tetrahydrofuran (THF)Methanol/DichloromethaneAcetone/Water
Reaction Temperature 0 °C to room temperature0 °C to room temperatureRoom temperature
Reaction Time 2 - 4 hours1 - 2 hours12 - 24 hours
Yield Moderate to HighHighModerate
Purification Column chromatographyColumn chromatographyExtraction and crystallization
Key Advantages Utilizes a commercially available starting material.Mild reaction conditions and high yields.Avoids the use of strong reducing agents.
Key Disadvantages Requires careful control of stoichiometry to achieve selectivity; LiAlH₄ is a hazardous reagent.The starting material may require a separate synthetic step.Longer reaction times and potentially lower yields.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Selective Reduction of Triethyl 1,3,5-benzenetricarboxylate

This method involves the selective reduction of one of the three ester groups of triethyl 1,3,5-benzenetricarboxylate using a controlled amount of lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • A solution of triethyl 1,3,5-benzenetricarboxylate (1 equivalent) in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride (0.25 - 0.35 equivalents) in dry THF is added dropwise to the stirred solution of the triester over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Route 2: Reduction of Diethyl 5-formylisophthalate

This route utilizes the mild reducing agent sodium borohydride (NaBH₄) to convert the aldehyde functionality of diethyl 5-formylisophthalate to the corresponding primary alcohol.

Experimental Protocol:

  • To a solution of diethyl 5-formylisophthalate (1 equivalent) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask, the reaction mixture is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.0 - 1.5 equivalents) is added portion-wise to the stirred solution over 15-30 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30-90 minutes. The reaction progress is monitored by TLC.

  • Once the reaction is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic solvent is partially removed under reduced pressure, and the aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Route 3: Hydrolysis of Diethyl 5-(bromomethyl)isophthalate

This pathway involves the nucleophilic substitution of the bromine atom in diethyl 5-(bromomethyl)isophthalate with a hydroxyl group through hydrolysis.

Experimental Protocol:

  • A solution of diethyl 5-(bromomethyl)isophthalate (1 equivalent) is dissolved in a mixture of acetone and water (e.g., 3:1 v/v).

  • An aqueous solution of a mild base, such as sodium bicarbonate (1.5 - 2.0 equivalents), is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give this compound.

Visualization of Synthetic Strategies

To aid in the conceptualization of these synthetic approaches, the following diagrams illustrate the logical workflow for each route.

Synthetic_Workflow cluster_route1 Route 1: Selective Reduction cluster_route2 Route 2: Aldehyde Reduction cluster_route3 Route 3: Hydrolysis start1 Triethyl 1,3,5-benzenetricarboxylate step1_1 Selective Reduction (LiAlH₄, THF) start1->step1_1 product1 This compound step1_1->product1 start2 Diethyl 5-formylisophthalate step2_1 Reduction (NaBH₄, MeOH/DCM) start2->step2_1 product2 This compound step2_1->product2 start3 Diethyl 5-(bromomethyl)isophthalate step3_1 Hydrolysis (H₂O, Base) start3->step3_1 product3 This compound step3_1->product3

Purity Analysis of Diethyl 5-(hydroxymethyl)isophthalate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of Diethyl 5-(hydroxymethyl)isophthalate, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction

This compound (CAS No. 181425-91-2) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Commercially available this compound typically has a purity of ≥97% to 98%.[1][2][3][4][5][6] Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products. Common impurities in related diethyl phthalate manufacturing processes include isophthalic acid, terephthalic acid, and maleic anhydride.[1][2] Given its synthesis from diethyl 1,3,5-benzenetricarboxylate, potential by-products could also include isomers and related esters.

This guide focuses on the application of GC-MS for the purity analysis of this compound and provides a comparative assessment against High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the performance of GC-MS, HPLC-UV, and ¹H NMR for the analysis of this compound.

Parameter GC-MS HPLC-UV ¹H NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Purity Determination Area percent of the main peak.Area percent of the main peak.Relative integration of signals.
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to ng range)High (mg to µg range)
Impurity Identification Excellent (based on mass spectra)Limited (based on retention time)Good (based on chemical shift and coupling)
Quantification Good (with appropriate standards)Excellent (with appropriate standards)Good (with internal standard)
Sample Throughput ModerateHighLow
Derivatization May be required for the hydroxyl group to improve peak shape and thermal stability.Not typically required.Not required.
Advantages High sensitivity and specificity for impurity identification.Robust, reproducible, and widely available.Provides structural information and can be a primary ratio method.
Disadvantages Potential for thermal degradation of the analyte. The hydroxyl group may require derivatization.Co-elution of impurities with similar polarity can be a challenge.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

GC-MS Analysis of this compound

This protocol describes a typical GC-MS method for the purity analysis of this compound. Derivatization with a silylating agent is included to improve the chromatographic performance of the hydroxyl-containing analyte.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Alternative Analytical Techniques

HPLC-UV Analysis: A reversed-phase HPLC method with UV detection is a common alternative for the analysis of phthalates.[7][8]

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

¹H NMR Analysis: ¹H NMR spectroscopy can be used for purity determination and structural confirmation.

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known concentration (e.g., maleic acid) can be used for quantitative analysis.

  • Parameters: Standard acquisition parameters for ¹H NMR. Purity is determined by comparing the integral of the analyte signals to the integral of the internal standard signals.

Data Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (BSTFA) dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation identify->quantify

Caption: Workflow for the GC-MS Purity Analysis.

Conclusion

GC-MS is a powerful technique for the purity analysis of this compound, offering high sensitivity and excellent capabilities for impurity identification. The requirement for derivatization of the hydroxyl group is a key consideration in method development. For routine quality control where impurity identities are known, HPLC-UV provides a robust and high-throughput alternative. ¹H NMR serves as an excellent complementary technique for structural confirmation and as a primary method for quantitative analysis when using an internal standard. The selection of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and sample throughput.

References

Safety Operating Guide

Proper Disposal of Diethyl 5-(hydroxymethyl)isophthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Diethyl 5-(hydroxymethyl)isophthalate (CAS No. 181425-91-2), a compound commonly used in scientific research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is classified as a skin, eye, and respiratory irritant.[1][2] Proper handling and disposal are paramount to mitigate potential health risks and ensure regulatory compliance. The primary recommended method of disposal for this compound is incineration by a licensed hazardous waste facility.

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are recommended. It is important to consult chemical resistance charts for specific glove materials and thicknesses.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: In cases of potential dust or aerosol generation, or if working in an area with inadequate ventilation, a dust mask (such as a type N95) or a respirator with an appropriate cartridge for organic vapors should be used.[1]

Disposal Methodologies

There are two primary recommended methods for the disposal of this compound. The choice of method will depend on the quantity of waste, available facilities, and local regulations.

Incineration via a Licensed Hazardous Waste Contractor

This is the most straightforward and safest method for the disposal of this compound.

Procedure:

  • Segregation and Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "this compound," the CAS number (181425-91-2), and relevant hazard symbols (e.g., irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Incineration (On-site or Off-site)

For facilities equipped with a chemical incinerator, this method can be employed.

Experimental Protocol for Incineration:

  • Preparation: In a well-ventilated fume hood, dissolve or mix the this compound with a combustible solvent. This improves the combustion efficiency.

  • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

  • Regulatory Compliance: Ensure that the incineration process and any emissions comply with all federal, state, and local environmental regulations.

Contaminated Packaging: Any packaging that has been in contact with this compound should be disposed of as unused product.[2] This means it should be handled as hazardous waste and incinerated.

Quantitative Data Summary

ParameterValueSource/Comment
CAS Number 181425-91-2[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
EPA RCRA Waste Code Not specifically listed. Waste should be evaluated for hazardous characteristics (e.g., irritant).The related compound, Diethyl Phthalate, is listed as U088.
Land Disposal Generally prohibited for untreated hazardous wastes.Must meet treatment standards before land disposal.
Sewer Disposal Not recommended.Do not empty into drains.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: this compound Waste Assess Assess Waste Quantity and Institutional Capabilities Start->Assess SmallQuantity Small Quantity (Lab Scale) Assess->SmallQuantity Small LargeQuantity Large Quantity (Bulk) Assess->LargeQuantity Large LicensedContractor Option 1: Licensed Hazardous Waste Contractor SmallQuantity->LicensedContractor OnsiteIncineration Option 2: On-site Incineration SmallQuantity->OnsiteIncineration LargeQuantity->LicensedContractor Segregate Segregate and Label Waste LicensedContractor->Segregate Dissolve Dissolve in Combustible Solvent OnsiteIncineration->Dissolve Store Store in Designated Area Segregate->Store ArrangePickup Arrange for Pickup Store->ArrangePickup End End: Proper Disposal ArrangePickup->End Incinerate Incinerate with Afterburner and Scrubber Dissolve->Incinerate Incinerate->End

Caption: Decision-making workflow for the disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Diethyl 5-(hydroxymethyl)isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Diethyl 5-(hydroxymethyl)isophthalate, including personal protective equipment (PPE) recommendations, detailed operational protocols, and a comprehensive disposal plan.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 181425-91-2

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton™ gloves are recommended for handling aromatic esters, offering good chemical resistance.[2][3] Nitrile gloves have poor resistance to esters and should be avoided.[1] Always inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorFor handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask is required.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5][6][7]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and contamination risks. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid in Hood C->D Begin Handling E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G Complete Experiment H Segregate Waste G->H I Remove PPE H->I K Label Waste Container H->K Prepare for Disposal J Wash Hands Thoroughly I->J L Store in Designated Waste Area K->L M Arrange for Licensed Waste Disposal L->M

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

General Handling of Solid:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: To minimize dust generation, carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust clouds. If the compound is clumpy, gently break it up in a controlled manner.

  • Dissolving: If the experimental procedure requires a solution, add the solvent to the solid slowly to avoid splashing.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[8]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for organic solvent waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: All grossly contaminated items, such as gloves, weighing papers, and absorbent materials from spill cleanups, must be disposed of as hazardous chemical waste.

Disposal Methodology:

  • Licensed Waste Contractor: The primary and recommended method of disposal is through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Incineration (for large quantities): For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2] This should be performed by a licensed facility.

  • In-Lab Neutralization (for small quantities - with caution): While not the primary recommendation, small amounts of residual material in containers can be rinsed with a suitable combustible solvent (e.g., ethanol), and the rinsate collected in the appropriate organic waste container.

Container Disposal:

  • Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 5-(hydroxymethyl)isophthalate
Reactant of Route 2
Diethyl 5-(hydroxymethyl)isophthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.